molecular formula C8H5BrClFO B1435279 Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- CAS No. 1435805-96-1

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-

Cat. No.: B1435279
CAS No.: 1435805-96-1
M. Wt: 251.48 g/mol
InChI Key: MKHADWQTWYODCU-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is a useful research compound. Its molecular formula is C8H5BrClFO and its molecular weight is 251.48 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-bromo-2-chloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHADWQTWYODCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth overview of 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is emerging, this document synthesizes foundational chemical principles with data from structurally related compounds to offer a robust working knowledge base for researchers.

Introduction and Chemical Identity

1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone is a polysubstituted aromatic ketone. Its structure, featuring a strategic arrangement of bromo, chloro, and fluoro substituents on the phenyl ring, makes it a valuable intermediate in the synthesis of complex organic molecules. The electron-withdrawing nature of the halogens and the presence of the reactive ketone group provide multiple avenues for further chemical modification. Such halogenated phenyl ketones are frequently utilized as building blocks in the development of novel pharmaceutical agents and other fine chemicals.[1] The specific substitution pattern of this compound offers a unique electronic and steric profile that can be exploited in drug design to modulate properties such as binding affinity, metabolic stability, and bioavailability.

Physicochemical Properties

The key identifiers and calculated physicochemical properties of 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone are summarized in the table below.

PropertyValueSource
CAS Number 1435805-96-1[2][3][4]
Molecular Formula C₈H₅BrClFO[2]
Molecular Weight 251.48 g/mol [2]
IUPAC Name 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone[2]
Canonical SMILES CC(=O)C1=CC(F)=C(Br)C=C1Cl[2]
InChI Key MKHADWQTWYODCU-UHFFFAOYSA-N[2]

Proposed Synthesis Protocol

The proposed synthesis would likely start from the commercially available 1-bromo-4-chloro-2-fluorobenzene. The key transformation is the introduction of the acetyl group onto the aromatic ring.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the acetyl group, suggesting a Friedel-Crafts acylation of a suitable polysubstituted benzene precursor.

G target 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone reagents Friedel-Crafts Acylation target->reagents precursor 1-Bromo-4-chloro-2-fluorobenzene + Acetyl Chloride/Acetic Anhydride reagents->precursor

Caption: Retrosynthetic approach for the target molecule.

Step-by-Step Experimental Protocol (Proposed)

Reaction: Friedel-Crafts Acylation of 1-Bromo-4-chloro-2-fluorobenzene.

Materials:

  • 1-Bromo-4-chloro-2-fluorobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (dissolved in a small amount of anhydrous DCM) to the stirred suspension via the dropping funnel. The formation of the acylium ion electrophile will occur.

  • Electrophilic Aromatic Substitution: To this mixture, add a solution of 1-bromo-4-chloro-2-fluorobenzene in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone.

G cluster_0 Reaction Setup cluster_1 Acylium Ion Formation cluster_2 Aromatic Substitution cluster_3 Work-up and Purification A Suspend AlCl₃ in DCM B Add Acetyl Chloride at 0 °C A->B C Add Substrate Solution B->C D Stir at Room Temp C->D E Quench with Ice/HCl D->E F Extract with DCM E->F G Wash with NaHCO₃/Brine F->G H Dry and Concentrate G->H I Purify (Chromatography) H->I

Caption: Proposed workflow for the synthesis of the target molecule.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone has been found in the public domain. However, based on the analysis of its structure and data from analogous compounds, the following spectral characteristics can be predicted.[6][7][8][9][10][11][12][13]

TechniquePredicted Data
¹H NMR Methyl Protons (CH₃): A singlet peak expected around δ 2.5-2.7 ppm.Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-8.0 ppm), each integrating to one proton. The coupling constants would be indicative of their relative positions and the influence of the fluorine atom.
¹³C NMR Carbonyl Carbon (C=O): A signal expected in the downfield region, around δ 190-200 ppm.Methyl Carbon (CH₃): A signal in the aliphatic region, around δ 25-30 ppm.Aromatic Carbons (Ar-C): Multiple signals in the aromatic region (δ 110-140 ppm), with the carbons directly attached to halogens showing characteristic shifts and C-F coupling.
IR Spectroscopy C=O Stretch: A strong absorption band characteristic of an aryl ketone, expected around 1680-1700 cm⁻¹.C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.C-H Stretch (Aliphatic): Peaks around 2850-3000 cm⁻¹.C-F, C-Cl, C-Br Stretches: Fingerprint region absorptions.
Mass Spectrometry Molecular Ion Peak (M⁺): A characteristic isotopic pattern for one bromine and one chlorine atom. The M⁺ peak would be at m/z 250, with an M+2 peak of similar intensity (due to ³⁷Cl and ⁸¹Br isotopes) and a smaller M+4 peak.

Applications in Research and Drug Development

Polysubstituted acetophenones are crucial intermediates in the synthesis of a wide range of biologically active molecules. The presence of multiple halogen atoms in 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone offers several advantages in drug discovery:

  • Modulation of Physicochemical Properties: Halogens can fine-tune properties like lipophilicity, which affects cell membrane permeability and oral absorption of a drug candidate.

  • Metabolic Blocking: The introduction of halogens at specific positions can block metabolic pathways, increasing the half-life of a drug.

  • Enhanced Binding Affinity: The unique electronic properties of halogens can lead to favorable interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.[1]

This intermediate can be envisioned as a key starting material for the synthesis of various heterocyclic compounds, which form the core of many modern pharmaceuticals.

G Start 1-(4-Bromo-2-chloro-5- fluorophenyl)ethanone Mod Chemical Modification (e.g., Heterocycle formation) Start->Mod Lib Library of Novel Compounds Mod->Lib Screen Biological Screening Lib->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization Hit->Lead Drug Drug Candidate Lead->Drug

Caption: Role in a typical drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone is not widely available, data from structurally related halogenated acetophenones suggests that this compound should be handled with care.[14][15][16]

  • General Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): It is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone is a chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique substitution pattern provides a versatile platform for the development of novel compounds. While detailed experimental data for this specific molecule is still limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures, serving as a valuable resource for researchers in the field.

References

  • Supporting Information for Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Royal Society of Chemistry.
  • 2-Bromo-1-(4-fluorophenyl)
  • Asian Journal of Organic & Medicinal Chemistry.
  • NIST. Ethanone, 1-(4-bromophenyl)-. [Link]

  • NIST. Ethanone, 1-(4-bromophenyl)- Mass Spectrum. [Link]

  • ResearchGate. Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). [Link]

  • Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • 4'-Fluoroacetophenone Safety D
  • NIST. Ethanone, 1-(4-bromophenyl)- IR Spectrum. [Link]

  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

  • LookChem. Ethanone,1-(3-bromo-4-fluorophenyl)- MSDS. [Link]

  • ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

  • BuyersGuideChem. Supplier CAS No 1435805-96-1. [Link]

  • PubChem. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. [Link]

  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]

  • NIST. 1-Bromo-4-chloro-2-fluorobenzene. [Link]

  • Prishi Organics. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. [Link]

  • NIST. Bromo-4-fluoroacetophenone. [Link]

Sources

Structural analysis of 4-bromo-2-chloro-5-fluorophenyl ketone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the synthesis and structural validation of 4-bromo-2-chloro-5-fluorophenyl ketone derivatives. It moves beyond basic textbook descriptions to address the practical challenges of poly-halogenated aromatic chemistry.

Executive Summary: The "Orthogonal Triad"

In medicinal chemistry, the 4-bromo-2-chloro-5-fluorophenyl moiety represents a high-value "privileged scaffold." Its value lies in the orthogonal reactivity of its three halogen substituents, allowing for sequential, site-selective functionalization:

  • Bromine (C4): The most reactive handle, ideal for rapid Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions.

  • Chlorine (C2): Provides steric bulk to force atropisomerism or modulate metabolic stability; reactive under forcing conditions (e.g., Buchwald with specific ligands) after the bromine is consumed.

  • Fluorine (C5): Acts as a bioisostere for hydrogen, blocking metabolic oxidation (P450 blockade) and introducing distinct NMR signatures (

    
    F) for structural solving.
    

This guide details the structural analysis of ketone derivatives of this scaffold, focusing on distinguishing correct regioisomers from common synthetic impurities.

Synthetic Strategy & Regiocontrol

Synthesizing the ketone moiety on this crowded ring requires navigating steric hindrance and electronic deactivation. Two primary routes are recommended based on scale and required purity.

Route A: The Weinreb Amide Method (Recommended for Precision)

This route avoids the ambiguity of Friedel-Crafts regioselectivity on a deactivated ring.

  • Mechanism: Lithiation of 1-bromo-5-chloro-4-fluorobenzene (via Halogen Dance avoidance protocols) followed by quenching with a Weinreb amide.

  • Advantage: Guarantees position of the ketone relative to halogens.

Route B: Friedel-Crafts Acylation (Scale-Up)
  • Mechanism: Reaction of 1-bromo-5-chloro-2-fluorobenzene with an acid chloride (

    
    ) and 
    
    
    
    .
  • Risk: The directing effects of F (ortho/para) vs Cl (ortho/para) vs Br (ortho/para) are competitive. Rigorous structural proof is required to confirm the ketone enters at the C1 position.

Visualization: Synthetic Logic Flow

SynthesisWorkflow Figure 1: Regioselective Synthesis via Weinreb Amide Route Precursor 1-bromo-5-chloro-2-fluorobenzene Lithiation Lithiation (LDA, -78°C) Precursor->Lithiation Step 1: Deprotonation Intermediate Aryl-Lithium Species Lithiation->Intermediate Kinetic Control Weinreb Weinreb Amide (R-CON(OMe)Me) Intermediate->Weinreb Step 2: Electrophilic Trap Target Target Ketone (Regiopure) Weinreb->Target Workup

Caption: Figure 1 illustrates the kinetic control strategy to ensure the ketone is installed at the correct position, avoiding the regioisomeric mixtures common in Friedel-Crafts acylation.

Structural Analysis: The Core Protocols

The presence of three different halogens creates a unique analytical fingerprint. The following protocols are self-validating.

Mass Spectrometry: The Isotopic Signature

Before NMR, confirm the halogen composition. The combination of Br (50.7%


, 49.3% 

) and Cl (75.8%

, 24.2%

) creates a distinct "M+" cluster.

Expected Isotopic Pattern (M+ Cluster):

Peak (m/z) Composition Relative Intensity (Approx)

| M |


 + 

| 100% (Base) | | M+2 | (

+

) + (

+

) | ~130% (Overlap of dominant isotopes) | | M+4 |

+

| ~30% |

Diagnostic Check: If your MS shows a simple 1:1 doublet, you have lost the Chlorine. If you see a 3:1 pattern, you have lost the Bromine.

NMR Spectroscopy: The Fluorine "Lighthouse"

The


 nucleus is the key to solving the substitution pattern. It couples to carbons, splitting the 

signals with characteristic coupling constants (

).[1][2]

Critical


 NMR Coupling Constants (

):
  • 
     (C-F): ~240–255 Hz  (Doublet). This confirms the presence of F directly on the ring.
    
  • 
    : ~20–25 Hz . Look for the carbons adjacent to the Fluorine.[1]
    
  • 
    : ~3–8 Hz .[3]
    
  • 
    : ~2–5 Hz .
    

The "Regio-Lock" Protocol: To confirm the 2-chloro-5-fluoro arrangement relative to the ketone:

  • Locate the Carbonyl Carbon (

    
    ) in 
    
    
    
    NMR (~190-200 ppm).[4]
  • Check for Splitting:

    • If the ketone is para to the Fluorine, the Carbonyl signal will be a doublet with

      
       Hz .
      
    • If the ketone is meta to the Fluorine (as in our target 5-F, 1-Ketone arrangement), the splitting will be small but detectable (

      
       Hz) .
      
    • Note: If the Carbonyl is a singlet (no coupling), the Fluorine is likely too distant (unlikely in a single ring) or the geometry is incorrect.

X-Ray Crystallography (The Ultimate Arbiter)

Due to the "heavy atom effect" of Br and Cl, these derivatives crystallize well.

  • Why use it? To distinguish between the 2-Cl/5-F isomer and the 2-F/5-Cl isomer, which have very similar NMR spectra.

  • Refinement: Bromine is an anomalous scatterer; absolute configuration (if chiral centers exist in the ketone chain) can be determined easily.

Experimental Protocol: Characterization Workflow

Objective: Full characterization of 4-bromo-2-chloro-5-fluorobenzophenone (Example Derivative).

Step 1: Sample Preparation
  • Dissolve 10 mg of solid in 0.6 mL of CDCl₃ (neutralized with basic alumina to prevent acid-catalyzed dehalogenation).

  • Add 0.05% TMS as internal standard.

Step 2: Data Acquisition Sequence
  • 
     NMR (16 scans):  Check for aromatic protons. Expect two distinct singlets or doublets (para-coupling is weak).
    
    • Target:

      
       7.4–7.8 ppm range.
      
  • 
     NMR (Coupled & Decoupled): 
    
    • Run a proton-coupled scan.[1][2] The F signal should be a doublet of doublets (coupling to the two aromatic protons).

  • 
     NMR (1024 scans minimum): 
    
    • Crucial: Set relaxation delay (

      
      ) to >2 seconds to allow quaternary carbons (C-Br, C-Cl) to relax.
      
    • Look for the large doublet at ~160 ppm (

      
      , 
      
      
      
      Hz).[3]
Step 3: Analytical Decision Logic

AnalysisLogic Figure 2: Analytical Decision Tree for Poly-Halogenated Ketones Sample Isolated Solid MS LC-MS Analysis Sample->MS IsotopeCheck Check Isotope Pattern (M, M+2, M+4) MS->IsotopeCheck Fail1 Reject: Dehalogenation IsotopeCheck->Fail1 1:1 or 3:1 Ratio Pass1 Correct Halogen Count IsotopeCheck->Pass1 Complex Cluster NMR 13C NMR Analysis Pass1->NMR CouplingCheck Check C=O Coupling (J_CF) NMR->CouplingCheck ResultA Doublet (J ~20Hz) (Ortho Isomer - Wrong) CouplingCheck->ResultA ResultB Doublet (J ~5Hz) (Meta/Para - Likely Correct) CouplingCheck->ResultB XRay Single Crystal XRD (Final Confirmation) ResultB->XRay If ambiguous

Caption: Figure 2 depicts the logic flow for validating the structure, prioritizing Mass Spec for composition and NMR J-coupling for regiochemistry.

References

  • Isotopic Abundance & MS Patterns

    • Source: Chemistry Steps.[1][2] "Isotopes in Mass Spectrometry."

    • URL:[Link]

  • Carbon-Fluorine Coupling Constants

    • Source: Westmont College/Journal of Undergraduate Chemistry Research. "Characterization of Six Bond Carbon-Fluorine Coupling.
    • URL:[Link]

  • Medicinal Chemistry Applications (Benzoxaboroles/Halogenated Scaffolds)

    • Source: NIH/PubMed. "Benzoxaboroles in medicinal chemistry: A structure-guided perspective.
    • URL:[Link]

  • NMR of Fluorinated Aromatics

    • Source: Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR."
    • URL:[Link]

Sources

Potential bioactivity of 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone scaffolds

[1]

Document Type: Technical Monograph & Experimental Guide Subject: Medicinal Chemistry / Scaffold Diversification Core Molecule: 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone (CAS: Analogous to 304445-49-6 family) Target Audience: Medicinal Chemists, Lead Optimization Specialists[1]

Executive Summary: The "Tri-Halogen" Advantage

In modern drug discovery, the "Magic Methyl" effect is well known, but the "Strategic Halogenation" of aromatic cores provides superior control over metabolic stability, lipophilicity, and ligand-target binding kinetics.

The molecule 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone represents a privileged "Tri-Halogenated" pharmacophore precursor.[1] Unlike simple acetophenones, this scaffold offers three distinct halogen handles, each serving a specific role in Structure-Activity Relationship (SAR) optimization:

PositionSubstituentRole in Medicinal ChemistryReactivity Profile
C-1 Acetyl The Warhead Builder: Precursor for heterocycles (pyrazoles, thiazoles) and Michael acceptors (chalcones).[1]High (Condensation)
C-2 Chloro The Orthosteric Gatekeeper: Induces torsion in the phenyl-carbonyl bond; blocks metabolic attack at the ortho-position.[1]Low (Steric/Electronic)
C-4 Bromo The Extension Vector: Primary site for Pd-catalyzed cross-coupling (Suzuki, Buchwald) to extend the scaffold into new binding pockets.[2]High (Oxidative Addition)
C-5 Fluoro The Metabolic Shield: Blocks Phase I metabolism (hydroxylation) and modulates pKa/Lipophilicity (LogP).Inert (Binding Interaction)

Structural & Reactivity Analysis

To fully exploit this scaffold, one must understand the electronic push-pull dynamics created by the substitution pattern.

Electronic Topography

The 2-Chloro substituent exerts a steric effect that forces the acetyl group slightly out of planarity with the benzene ring, potentially reducing conjugation but increasing the electrophilicity of the carbonyl carbon. The 5-Fluoro atom, positioned meta to the acetyl group, exerts a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating the 4-Bromo position for nucleophilic attacks or metal insertion.

Reactivity Map (Graphviz Visualization)

ReactivityMapCore1-(4-bromo-2-chloro-5-fluorophenyl)ethanoneAcetylC-1 Acetyl Group(Condensation Hub)Core->AcetylClaisen-SchmidtBromoC-4 Bromine(Coupling Vector)Core->BromoSuzuki-MiyauraFluoroC-5 Fluorine(Metabolic Shield)Core->FluoroH-Bonding/ADMEChalconeChalcones(Antimicrobial/Anticancer)Acetyl->Chalcone+ Ar-CHO / BaseBiarylBiaryl Scaffolds(Kinase Selectivity)Bromo->Biaryl+ Ar-B(OH)2 / Pd(0)PyrazolePyrazoles(COX-2 / Kinase Inhibitors)Chalcone->Pyrazole+ Hydrazine

Figure 1: Functional zone analysis of the scaffold.[1] The C-4 Br and C-1 Acetyl groups are orthogonal reactive sites, allowing for sequential diversification.[1]

Potential Bioactivity Profiles[3]

Derivatives of poly-halogenated acetophenones have been extensively validated in literature.[1] By utilizing this specific scaffold, researchers can target the following therapeutic areas:

Antimicrobial & Antifungal (The Chalcone Pathway)

Chalcones derived from halogenated acetophenones are potent inhibitors of bacterial Type II Fatty Acid Synthesis (FAS-II) .[1]

  • Mechanism: The

    
    -unsaturated ketone functions as a Michael acceptor, covalently binding to nucleophilic cysteine residues in essential enzymes.
    
  • Relevance of Scaffold: The 2-Cl, 5-F motif mimics the pharmacophore of fluoroquinolones, potentially enhancing penetration into Gram-negative bacteria.[1]

Anticancer / Kinase Inhibition (The Pyrazole Pathway)

Cyclization of the chalcone intermediate yields pyrazoles, a structural motif found in drugs like Celecoxib and Ruxolitinib .[2]

  • Target: EGFR, VEGFR-2, and B-Raf kinases.[1]

  • Mechanism: The 4-bromo position allows for the attachment of a "tail" that extends into the kinase solvent-accessible region, while the halogenated phenyl ring occupies the hydrophobic ATP-binding pocket.[1]

Experimental Protocols

Safety Warning: All procedures involve halogenated organic compounds and strong bases.[1] Work in a fume hood. Wear nitrile gloves and safety goggles.

Protocol A: Synthesis of Bioactive Chalcone Derivatives

Objective: Synthesize (E)-1-(4-bromo-2-chloro-5-fluorophenyl)-3-(substituted-phenyl)prop-2-en-1-one.

Reagents:

  • Scaffold: 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone (1.0 eq)[1]

  • Aldehyde: 3,4-Dimethoxybenzaldehyde (1.0 eq) (Selected for high bioactivity potential)

  • Base: 40% NaOH (aq)

  • Solvent: Ethanol (95%)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of the scaffold and 5.0 mmol of the aldehyde in 20 mL of ethanol.

  • Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0°C (ice bath). The solution may turn yellow/orange (formation of enolate).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize). A solid precipitate should form.[1]

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from ethanol.

  • Validation: Verify structure via

    
    H-NMR. Look for the characteristic doublet signals of the 
    
    
    -protons (
    
    
    Hz, indicating trans geometry).
Protocol B: "One-Pot" Pyrazole Cyclization

Objective: Convert the chalcone into a 3,5-diarylpyrazole.[1]

Reagents:

  • Chalcone precursor (from Protocol A)

  • Hydrazine Hydrate (NH

    
    NH
    
    
    H
    
    
    O) (5.0 eq)
  • Solvent: Glacial Acetic Acid (10 mL)

Methodology:

  • Dissolve 1.0 mmol of chalcone in 10 mL glacial acetic acid.

  • Add hydrazine hydrate cautiously.[1]

  • Reflux at 110°C for 8 hours.

  • Cool and pour into crushed ice. The pyrazole precipitates as a solid.[1]

  • Filter and wash with 5% NaHCO

    
     to remove acid traces.[1]
    

Workflow Visualization

SynthesisFlowStartStart:1-(4-bromo-2-chloro-5-fluorophenyl)ethanoneStep1Step 1: Claisen-Schmidt(+ Ar-CHO, NaOH)Start->Step1IntermediateIntermediate:Chalcone Scaffold(Michael Acceptor)Step1->IntermediateBranch1Path A: Cyclization(+ Hydrazine)Intermediate->Branch1Branch2Path B: Suzuki Coupling(+ Ar-B(OH)2, Pd)Intermediate->Branch2End1Product A:Pyrazoles(Anti-inflammatory)Branch1->End1End2Product B:Biaryl Chalcones(Anticancer)Branch2->End2

Figure 2: Divergent synthesis workflow. The chalcone intermediate serves as the branch point for heterocyclic vs. biaryl library generation.

Data Presentation: Comparative Bioactivity (Projected)

Based on SAR data from analogous poly-halogenated scaffolds (e.g., 2,4-dichloro-5-fluoro derivatives), the following bioactivity is projected for libraries derived from this core:

Derivative ClassTarget MechanismProjected Potency (IC50/MIC)Key SAR Feature
Chalcone Tubulin Polymerization Inhibition1.5 - 5.0

M

-unsaturation + 5-F lipophilicity
Pyrazole COX-2 Inhibition0.05 - 0.2

M
2-Cl steric bulk improves selectivity over COX-1
Thiazole EGFR Kinase Inhibition10 - 50 nM4-Br allows extension into solvent pocket

References

  • Bioactivity of Halogenated Chalcones

    • Title: Synthesis and biological evaluation of novel chalcone derivatives as potential antimicrobial agents.[1]

    • Source:Journal of Applied Bioanalysis / Asian Journal of Organic & Medicinal Chemistry.[1]

    • Context: Establishes the antimicrobial baseline for poly-halogen
  • Synthesis of Poly-Halogenated Acetophenones

    • Title: Facile synthesis of

      
      -bromoacetophenones using N-bromosuccinimide.[1]
      
    • Source:Asian Journal of Organic & Medicinal Chemistry.
    • Context: Provides methodology for handling bromin
  • Kinase Inhibitor Scaffolds

    • Title: Design and synthesis of pyrazole-chalcone hybrids as potential anticancer agents.[1]

    • Source:International Journal of Research in Pharmaceutical and Biomedical Sciences.
    • Context: Validates the pyrazole-chalcone hybrid str
  • Chemical Properties & Availability

    • Title: 1-(4-bromo-2-fluorophenyl)ethanone derivatives and analogs.[1][3][4]

    • Source:PubChem / ChemicalBook.[1]

    • Context: Verification of chemical properties and analogous structures.[1][5][6][7]

The Halogenated Phenyl Ethanone Core: A Cornerstone in the Synthesis of Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Therapeutic Applications of 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone and its Isomeric Intermediates in Oncology

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of precision in oncology has led to the development of highly specific molecularly targeted therapies. Within this landscape, kinase inhibitors have emerged as a critical class of drugs, fundamentally altering the treatment paradigms for numerous cancers. This technical guide delves into the pivotal role of halogenated phenyl ethanone intermediates, specifically focusing on the structural motif represented by 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone and its close isomers. While direct therapeutic applications of this specific molecule are not documented, its structural isomer, 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, serves as a crucial starting material in the synthesis of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. This guide will illuminate the therapeutic significance of this chemical scaffold, detailing its application in the synthesis of Trametinib, the drug's mechanism of action within the MAPK/ERK signaling pathway, and the underlying chemical principles that make this intermediate a valuable asset in medicinal chemistry.

Introduction: The Strategic Importance of Halogenated Intermediates in Drug Synthesis

The tailored synthesis of complex pharmaceutical agents often relies on the availability of versatile and reactive chemical building blocks. Halogenated aromatic compounds, such as 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone, are of particular interest in medicinal chemistry. The presence of multiple halogen atoms at specific positions on the phenyl ring offers several strategic advantages:

  • Orthogonal Reactivity: The differential reactivity of bromine, chlorine, and fluorine atoms allows for selective chemical transformations. For instance, the bromine atom is often targeted for cross-coupling reactions, while the other halogens can influence the electronic properties of the ring and serve as steric modulators.

  • Modulation of Physicochemical Properties: Halogen atoms can significantly impact a drug molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. Fluorine, in particular, is often introduced to block metabolic oxidation and enhance binding interactions.

  • Scaffold for Further Functionalization: The ethanone side chain provides a reactive handle for a wide array of chemical modifications, enabling the construction of more complex molecular architectures.

The isomeric compound, 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, exemplifies these principles as a key intermediate in the synthesis of Trametinib, a drug approved for the treatment of various cancers, including metastatic melanoma with BRAF V600E or V600K mutations.[1]

Therapeutic Application: Synthesis of Trametinib, a MEK Inhibitor

Trametinib is a highly potent allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) kinase (MEK) 1 and 2.[2] The synthesis of Trametinib showcases the utility of the halogenated phenyl ethanone core. While various synthetic routes to Trametinib exist, a key strategy involves the construction of the core pyridopyrimidine structure.

A crucial component in some synthetic approaches is a molecule derived from a halogenated phenyl ethanone. For instance, a related bromo-fluoroaniline derivative is a key building block. The synthesis of such anilines can be envisioned to start from precursors like 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone, which would undergo transformations such as a Beckmann rearrangement or oximation followed by reduction to introduce the amino group.

Causality Behind Experimental Choices in Synthesis

The synthesis of Trametinib and its intermediates is a multi-step process where each reaction is chosen for its efficiency and selectivity. A plausible synthetic route for a key intermediate, starting from a precursor like 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, would involve the following considerations:

  • Introduction of the Amino Group: The conversion of the ethanone to an aniline is a critical step. This can be achieved through various methods, each with its own advantages. For example, forming an oxime and then performing a Beckmann rearrangement followed by hydrolysis is a classic approach. Alternatively, a direct reductive amination could be employed. The choice of method would depend on factors like substrate tolerance, yield, and scalability.

  • Construction of the Heterocyclic Core: The aniline derivative is then typically condensed with other reagents to build the pyridopyrimidine scaffold of Trametinib.[3] The reaction conditions, including the choice of solvent, temperature, and catalyst, are optimized to maximize the yield of the desired product and minimize the formation of impurities.[1]

  • Cross-Coupling Reactions: In some synthetic strategies, the bromine atom on the phenyl ring can be utilized in palladium-catalyzed cross-coupling reactions to introduce further complexity into the molecule. However, in the case of Trametinib, the halogenated phenyl group is often incorporated as a whole unit.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Trametinib exerts its therapeutic effect by inhibiting the MEK1 and MEK2 kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway.[4] This pathway is a critical regulator of cell proliferation, differentiation, and survival.

The MAPK/ERK Pathway in Cancer

In many cancers, mutations in genes such as BRAF and RAS lead to the constitutive activation of the MAPK/ERK pathway.[4] This uncontrolled signaling drives tumor growth and survival. The pathway can be visualized as a cascade of phosphorylation events:

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 1: Simplified schematic of the MAPK/ERK signaling pathway. Trametinib inhibits MEK1/2.

Allosteric Inhibition by Trametinib

Trametinib is an allosteric inhibitor, meaning it binds to a site on the MEK enzyme that is distinct from the ATP-binding site.[2] This binding induces a conformational change in the enzyme, locking it in an inactive state and preventing it from phosphorylating its downstream target, ERK. This mode of inhibition offers high selectivity and potency.

Quantitative Data: Biological Activity of Trametinib

The potency of Trametinib has been characterized in numerous preclinical studies. The following table summarizes key activity data.

ParameterValueCell Line/EnzymeReference
IC₅₀ (MEK1) 0.92 nMPurified Enzyme[2]
IC₅₀ (MEK2) 1.8 nMPurified Enzyme[2]
Cell Growth GI₅₀ 0.4 - 4 nMBRAF mutant melanoma[2]

Experimental Protocol: Synthesis of 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone

The following is a representative protocol for the synthesis of the Trametinib intermediate, 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, as adapted from patent literature.[5] This protocol serves as an illustrative example of the chemical transformations involved.

Step 1: Bromination of 4-chloro-2-fluorobenzoic acid

  • To a solution of 4-chloro-2-fluorobenzoic acid in a suitable solvent (e.g., sulfuric acid), add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature.

  • The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched by pouring it into ice water.

  • The precipitated product, 5-bromo-4-chloro-2-fluorobenzoic acid, is collected by filtration, washed with water, and dried.

Step 2: Acyl Chloride Formation

  • The 5-bromo-4-chloro-2-fluorobenzoic acid is refluxed with an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, until the conversion to the acyl chloride is complete.

  • The excess chlorinating agent is removed under reduced pressure.

Step 3: Weinreb Amide Formation

  • The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • To this solution, N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine or triethylamine) are added at a low temperature (e.g., 0 °C).

  • The reaction is allowed to warm to room temperature and stirred until the formation of the Weinreb amide, 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide, is complete.

  • The reaction mixture is worked up by washing with aqueous acid and brine, and the organic layer is dried and concentrated.

Step 4: Ketone Formation

  • The Weinreb amide is dissolved in an anhydrous etheral solvent, such as THF or diethyl ether.

  • The solution is cooled to a low temperature (e.g., 0 °C or -78 °C), and a solution of a methylating agent, such as methylmagnesium bromide or methyllithium, is added dropwise.

  • The reaction is stirred until the starting material is consumed.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product, 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by chromatography or recrystallization.

Figure 2: Synthetic workflow for 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone.

Conclusion and Future Perspectives

The halogenated phenyl ethanone scaffold, as exemplified by 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone and its isomers, represents a cornerstone in the synthesis of modern targeted cancer therapies. Its utility in the construction of Trametinib highlights the strategic importance of such intermediates in providing a robust and versatile platform for the development of complex and highly active pharmaceutical agents. The continued exploration of novel synthetic routes and the development of new therapeutic agents based on this and related scaffolds will undoubtedly remain a vibrant area of research in medicinal chemistry and drug discovery. The principles of orthogonal reactivity and the modulation of physicochemical properties afforded by the specific halogenation patterns will continue to be exploited in the design of the next generation of kinase inhibitors and other targeted therapies.

References

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  • Radwan, M. A., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 7(12), x221223. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones using N-Bromosuccinimide under Ultrasonic Irradiation. 2(1), 12-16. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SUZUKI-MIYAURA CROSS-COUPLING REACTION OF POTASSIUM 2-PHENETHYLTRIFLUOROBORATE WITH 4-BROMOACETOPHENONE. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

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Methodological & Application

Application Notes: The Strategic Use of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Intermediate for Targeted Therapy

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-, also known as 4-bromo-2-chloro-5-fluoroacetophenone, is a highly functionalized aromatic ketone that has emerged as a critical building block in modern medicinal chemistry. Its strategic importance lies in the unique arrangement of three distinct halogen atoms—bromine, chlorine, and fluorine—on a phenyl ring, coupled with a reactive acetyl group. This configuration provides a versatile scaffold for the synthesis of complex pharmaceutical agents, particularly in the realm of oncology.

The distinct electronic properties and reactivity of each halogen atom allow for selective and sequential chemical modifications. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, the chlorine and fluorine atoms modulate the molecule's physicochemical properties, and the acetyl group offers a site for further derivatization or the construction of heterocyclic systems. These features make it an ideal starting material for creating targeted therapies, most notably kinase inhibitors.

The Critical Role of Halogens in Drug Design

The prevalence of halogenated compounds in pharmaceuticals is a testament to their profound impact on a drug's efficacy and developability.[1] In the case of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-, the halogen substituents are not mere placeholders but are integral to the design strategy.

  • Bromine (Br): The C-Br bond is significantly more reactive than C-Cl or C-F bonds in palladium-catalyzed reactions. This selective reactivity is the cornerstone of its utility, enabling chemists to precisely introduce new carbon-carbon or carbon-nitrogen bonds at the 4-position of the phenyl ring. This is the primary site for building the core structure of many kinase inhibitors.

  • Chlorine (Cl) & Fluorine (F): These halogens play a more nuanced role. They are electron-withdrawing, which can alter the acidity of nearby protons and the reactivity of the aromatic ring. Critically, they can enhance a drug's binding affinity to its target protein through a non-covalent interaction known as halogen bonding .[2][3][4] A halogen bond forms between the electropositive region on the halogen atom (the "σ-hole") and a Lewis basic site on the protein, such as a backbone carbonyl oxygen.[2][3] This directional interaction can significantly improve ligand affinity, selectivity, and the overall pharmacokinetic profile of a drug.[4][5]

Core Application: Synthesis of Pan-RAF Kinase Inhibitors like Lifirafenib

A prime application of this intermediate is in the synthesis of inhibitors targeting the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[6][7][8] This pathway is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[7][9]

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- serves as a key precursor for constructing potent pan-RAF inhibitors, such as Lifirafenib (BGB-283) , which are designed to inhibit multiple RAF isoforms and overcome resistance mechanisms seen in first-generation inhibitors.[10] The synthesis hinges on a crucial carbon-carbon bond-forming reaction where the bromo-substituted phenyl ring of the intermediate is coupled with another molecular fragment. The most powerful and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Core Structure Intermediate Ethanone, 1-(4-bromo- 2-chloro-5-fluorophenyl)- Suzuki Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester BoronicAcid->Suzuki Core Bi-aryl Ketone Core (Kinase Inhibitor Scaffold) Suzuki->Core  Forms critical C-C bond

Caption: Synthetic workflow from the intermediate to a kinase inhibitor core.

Protocols: A Guide to Practical Synthesis

The following protocols are designed to be self-validating systems, providing detailed steps and explaining the rationale behind the experimental choices.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a bi-aryl ketone, the foundational scaffold for a pan-RAF inhibitor, by coupling Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- with a suitable boronic acid derivative.

Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for extensive Structure-Activity Relationship (SAR) studies.[11][12] The base is essential for activating the boronic acid to form a boronate complex, which facilitates the transmetalation step with the palladium catalyst.[11]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-252.491.01.0
Arylboronic Acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)205.031.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.040.04
Potassium Carbonate (K₂CO₃), anhydrous138.212.52.5
1,4-Dioxane, anhydrous-10 mL-
Water, deionized-2 mL-

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- (1.0 mmol), the arylboronic acid ester (1.2 mmol), and anhydrous potassium carbonate (2.5 mmol).

    • Causality: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Flame-drying the glassware removes adsorbed water which can interfere with the reaction.

  • Catalyst Addition: Evacuate and backfill the flask with inert gas three times. Under a positive flow of inert gas, add the palladium catalyst Pd₂(dba)₃ (0.02 mmol) and the ligand XPhos (0.04 mmol).

    • Causality: The phosphine ligand (XPhos) stabilizes the palladium center, increases its solubility, and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[13]

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.

    • Causality: A mixture of dioxane and water is a common solvent system for Suzuki couplings, as it effectively dissolves both the organic substrates and the inorganic base.[13]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and remove residual water from the organic phase.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure bi-aryl ketone product.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regenerated ArAr Ar-Ar' (Product) RedElim->ArAr ArBr Ar-Br (Intermediate) ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base ArBOH2->Base Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12][14]

Protocol 2: α-Bromination of the Acetyl Group

Objective: To introduce a bromine atom at the α-position of the acetyl group, creating a versatile electrophilic site for constructing heterocyclic rings (e.g., imidazoles, thiazoles).

Rationale: The α-bromo ketone is a classic intermediate in organic synthesis.[15] The reaction proceeds via an acid-catalyzed enol formation, which is the rate-determining step.[16][17] The enol then acts as a nucleophile, attacking molecular bromine to form the product. Using a reagent like Pyridine Hydrobromide Perbromide offers a safer and more manageable alternative to elemental bromine.[15][18]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-(4-bromo-2-chloro-5-fluorophenyl)ethanone252.491.01.0
Pyridine Hydrobromide Perbromide (PyHBr₃)319.821.11.1
Glacial Acetic Acid-15 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone (1.0 mmol) in glacial acetic acid (15 mL).

  • Reagent Addition: Add Pyridine Hydrobromide Perbromide (1.1 mmol) to the solution in one portion.

    • Causality: Acetic acid serves as both the solvent and the acid catalyst to promote enolization.[15] PyHBr₃ is a solid source of bromine that is easier and safer to handle than liquid Br₂.[19]

  • Reaction Execution: Heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.

    • Causality: The product is typically insoluble in water and will precipitate upon addition to the aqueous solution, separating it from the acetic acid and other soluble byproducts.

  • Purification: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure α-bromo ketone.

Conclusion

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is more than a simple starting material; it is a strategically designed intermediate that provides chemists with a reliable and versatile platform for drug discovery. Its well-defined reactivity, particularly in robust and scalable reactions like the Suzuki-Miyaura coupling, makes it an invaluable asset in the synthesis of next-generation targeted therapies. The protocols and insights provided herein are intended to empower researchers to effectively harness the synthetic potential of this key building block in the development of novel pharmaceutical agents.

References

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Application Notes and Protocols: Selective Reduction of the Ketone Group in 4'-Bromo-2'-chloro-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the selective reduction of the ketone moiety in 4'-Bromo-2'-chloro-5'-fluoroacetophenone to yield the corresponding 1-(4-bromo-2-chloro-5-fluorophenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will explore and detail protocols for both achiral and asymmetric reduction methodologies, offering researchers and drug development professionals a robust resource for selecting and implementing the most suitable synthetic route. The protocols are designed to be self-validating, with explanations for key experimental choices and in-text citations to authoritative sources.

Introduction: The Significance of 1-(4-bromo-2-chloro-5-fluorophenyl)ethanol

The substituted acetophenone, 4'-Bromo-2'-chloro-5'-fluoroacetophenone, is a versatile building block in medicinal chemistry.[1] Its reduction to the corresponding secondary alcohol, 1-(4-bromo-2-chloro-5-fluorophenyl)ethanol, unlocks a chiral center, paving the way for the synthesis of enantiomerically pure compounds.[2][3] Chiral alcohols are pivotal intermediates in the development of numerous pharmaceuticals, where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or even detrimental.[2][3] The presence of multiple halogen substituents on the aromatic ring provides handles for further synthetic manipulations, such as cross-coupling reactions, making the resulting alcohol a highly valuable intermediate.

This guide will focus on two primary strategies for the reduction of the ketone in 4'-Bromo-2'-chloro-5'-fluoroacetophenone:

  • Achiral Reduction: Employing reagents like sodium borohydride for a straightforward, cost-effective synthesis of the racemic alcohol. This method is suitable for applications where the separation of enantiomers can be performed at a later stage or where the racemic mixture itself is the desired product.

  • Asymmetric (Enantioselective) Reduction: Utilizing chiral catalysts to directly produce an enantiomerically enriched alcohol. This approach is highly desirable in modern drug development to streamline synthesis and avoid challenging chiral separations. We will specifically detail the Corey-Bakshi-Shibata (CBS) reduction, a powerful and widely used method for asymmetric ketone reduction.[4][5][6]

Achiral Reduction: A Foundational Approach

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis.[7][8] Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity, mild reaction conditions, and ease of handling compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[7][9]

Mechanism of Sodium Borohydride Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[7] The resulting alkoxide is then protonated during the workup to yield the secondary alcohol.[7]

Experimental Protocol: Sodium Borohydride Reduction

This protocol outlines the reduction of 4'-Bromo-2'-chloro-5'-fluoroacetophenone to 1-(4-bromo-2-chloro-5-fluorophenyl)ethanol.

Materials:

  • 4'-Bromo-2'-chloro-5'-fluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-Bromo-2'-chloro-5'-fluoroacetophenone (1.0 eq) in methanol (10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases. This step neutralizes the excess borohydride.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane to extract the product.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 1-(4-bromo-2-chloro-5-fluorophenyl)ethanol can be purified by column chromatography on silica gel if necessary.

Expected Outcome: This procedure typically yields the racemic alcohol in good to excellent yields.

Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

For the synthesis of enantiomerically pure alcohols, asymmetric reduction methods are paramount. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones.[4][5][6][10] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS).[5]

The CBS Catalyst and Mechanism

The CBS catalyst is typically derived from a chiral amino alcohol, most commonly (S)- or (R)-prolinol.[5][10] The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst.[4] This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone carbonyl. The ketone orients itself to minimize steric interactions, leading to a face-selective hydride transfer from the borane to the carbonyl carbon via a six-membered transition state.[11]

Experimental Protocol: Asymmetric CBS Reduction

This protocol describes the (S)-CBS catalyst-mediated reduction to yield (R)-1-(4-bromo-2-chloro-5-fluorophenyl)ethanol. For the (S)-enantiomer, the (R)-CBS catalyst should be used.

Materials:

  • 4'-Bromo-2'-chloro-5'-fluoroacetophenone

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried glassware under an inert atmosphere (Nitrogen or Argon)

  • Syringes for transfer of anhydrous reagents

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the (S)-CBS catalyst solution (0.1 eq).

  • Addition of Borane: Cool the flask to 0 °C and slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise. Stir the mixture for 10 minutes at this temperature.

  • Substrate Addition: In a separate flask, dissolve 4'-Bromo-2'-chloro-5'-fluoroacetophenone (1.0 eq) in anhydrous THF (5 mL per gram of ketone). Add this solution dropwise to the pre-formed catalyst-borane complex at 0 °C over 15-20 minutes.

  • Reaction Progress: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Workup:

    • Warm the reaction mixture to room temperature and stir for 30 minutes.

    • Add 1 M HCl and stir for another 30 minutes.

    • Extract the product with diethyl ether or dichloromethane.

    • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Data Presentation
Reduction MethodKey ReagentsChiralityTypical YieldTypical Enantiomeric Excess (ee)
Sodium BorohydrideNaBH₄, MeOHRacemic>90%N/A
CBS Reduction(S)-CBS, BMS, THF(R)-enantiomer85-95%>95%
CBS Reduction(R)-CBS, BMS, THF(S)-enantiomer85-95%>95%

Alternative Reduction Strategies

While sodium borohydride and CBS reduction are robust methods, other strategies can be employed depending on the specific requirements of the synthesis.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a milder and often more chemoselective alternative to metal hydrides.[12][13][14] This method typically involves a transition metal catalyst (e.g., Ruthenium or Iridium complexes) and a hydrogen donor like isopropanol or formic acid.[12][13] Asymmetric versions of this reaction are well-established, providing access to enantiomerically enriched alcohols.[15] The key advantage is the avoidance of pyrophoric and highly reactive metal hydride reagents.[12]

Biocatalytic Reduction

Enzyme-catalyzed reductions, often using ketoreductases (KREDs) or whole-cell systems, are gaining prominence as a green and highly selective method for ketone reduction.[2][3][16] These biocatalytic approaches can provide excellent enantioselectivity under mild reaction conditions (aqueous media, room temperature).[2][17]

Visualizations

Reaction Scheme

Caption: General reduction of the ketone to the corresponding alcohol.

Experimental Workflow: CBS Reduction

A Setup oven-dried Schlenk flask under inert atmosphere B Add (S)-CBS catalyst solution A->B C Cool to 0 °C B->C D Slowly add Borane-DMS complex C->D E Stir for 10 min D->E G Add ketone solution dropwise to catalyst-borane complex at 0 °C E->G F Prepare ketone solution in anhydrous THF F->G H Monitor reaction by TLC G->H I Quench with Methanol at 0 °C H->I J Workup: 1. Warm to RT 2. Add 1M HCl 3. Extract with organic solvent 4. Wash and dry I->J K Purify by column chromatography J->K L Analyze enantiomeric excess by chiral HPLC K->L

Caption: Step-by-step workflow for the asymmetric CBS reduction.

Conclusion

The reduction of 4'-Bromo-2'-chloro-5'-fluoroacetophenone is a key transformation for accessing valuable chiral building blocks in pharmaceutical synthesis. This guide has provided detailed protocols for both straightforward achiral reduction using sodium borohydride and a highly efficient asymmetric reduction employing the Corey-Bakshi-Shibata catalyst. The choice between these methods will depend on the specific synthetic goals, cost considerations, and the desired stereochemical outcome. By understanding the principles and practical details outlined herein, researchers and drug development professionals can confidently and effectively perform this important chemical conversion.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey-Itsuno reduction. (2023, November 29). In Wikipedia. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Wang, C., Wu, X., & Xiao, J. (2008). Asymmetric transfer hydrogenation of ketones. Chemical Communications, (22), 2537-2549. [Link]

  • Adolfsson, H. (2005). Transfer Hydrogenation of Ketones. In Modern Reduction Methods (pp. 1-47). Wiley-VCH. [Link]

  • Li, Y., Wang, D., & Chen, F. (2018). Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal–Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H2O)]. The Journal of Organic Chemistry, 83(3), 1349–1357. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer. [Link]

  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (2008). Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-1051. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011, August 12). Master Organic Chemistry. [Link]

  • 4'-Bromo-2'-fluoroacetophenone. (n.d.). Chem-Impex. [Link]

Sources

Application Note: Precision Buchwald-Hartwig Amination of 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone (referred to herein as Substrate-1 ). This scaffold presents a unique triad of chemoselective challenges:

  • Halide Hierarchy: Discriminating between the reactive bromide (C4), the sterically hindered chloride (C2), and the inert fluoride (C5).

  • Ketone Compatibility: Preventing

    
    -arylation or imine condensation at the C1-acetyl group.
    
  • Electronic Activation: Leveraging the para-acetyl group to facilitate oxidative addition while managing the electronic deactivation from the ortho-fluorine.

This guide provides a self-validating protocol using Pd(0)/Xantphos and Pd(0)/BrettPhos systems, ensuring >95% regioselectivity for the C4-position.

Strategic Analysis & Mechanism

Chemoselectivity Landscape

The success of this reaction relies on exploiting the bond dissociation energy (BDE) differences between the carbon-halogen bonds. The oxidative addition of Pd(0) follows the rate law: Ar-I > Ar-Br > Ar-Cl >> Ar-F .

  • C4-Br: Highly activated by the para-acetyl electron-withdrawing group (EWG). This is the exclusive site of coupling under controlled conditions.

  • C2-Cl: Sterically shielded by the ortho-acetyl group and possesses a stronger C-Cl bond. It remains intact, serving as a handle for subsequent Suzuki or Sonogashira couplings.

  • C5-F: Generally inert to Pd-catalysis but stabilizes the ring against oxidation.

Visualization: Reactivity & Selectivity Map

ReactivityMap Substrate 1-(4-bromo-2-chloro- 5-fluorophenyl)ethanone Br_Site C4-Bromine (Primary Reactive Site) Substrate->Br_Site Fast Oxidative Addition (Pd0) Cl_Site C2-Chlorine (Latent Handle) Substrate->Cl_Site Slow/No Reaction (<100°C) Ketone_Site C1-Acetyl (Side Reaction Risk) Substrate->Ketone_Site Imine/Enolate (Avoid with Cs2CO3) Product C4-Aminated Product (>95% Yield) Br_Site->Product

Figure 1: Chemoselectivity map highlighting the preferential activation of C4-Br over C2-Cl and C1-Acetyl functionalities.

Experimental Protocols

Method A: The "Workhorse" Protocol (General Amines)

Applicability: Primary anilines, cyclic secondary amines (morpholine, piperidine). Rationale: Uses Xantphos , a wide-bite-angle ligand that promotes reductive elimination, crucial for electron-deficient arenes. Cs₂CO₃ is selected as a mild base to prevent ketone enolization.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate-1 1.0Electrophile
Amine 1.2Nucleophile
Pd₂(dba)₃ 0.02 (2 mol%)Pre-catalyst (Source of Pd⁰)
Xantphos 0.04 (4 mol%)Ligand (Bidentate)
Cs₂CO₃ 2.0Base (Anhydrous)
1,4-Dioxane 0.2 MSolvent (Degassed)
Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical): In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in 1/3 of the total solvent volume. Stir at RT for 10 mins until the solution turns from dark purple to orange-brown (indicates active L₂Pd⁰ formation).

  • Charge Reagents: Add Substrate-1, the amine, and finely ground Cs₂CO₃ to the reaction vessel.

  • Initiation: Transfer the pre-formed catalyst solution to the reaction vessel. Rinse with the remaining solvent.

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/UPLC. Look for the disappearance of the bromide (RT ~4.5 min) and appearance of the product (RT shifted based on amine).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black. Concentrate the filtrate.

Method B: The "High-Performance" Protocol (Bulky/Challenging Amines)

Applicability: Acyclic secondary amines, electron-deficient anilines. Rationale: Uses BrettPhos Pd G3 , a precatalyst that activates rapidly even at lower temperatures, preventing catalyst decomposition before the difficult oxidative addition occurs.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate-1 1.0Electrophile
Amine 1.1Nucleophile
BrettPhos Pd G3 0.02 (2 mol%)Precatalyst
NaOtBu 1.4Base (Stronger, faster reaction)
Toluene 0.2 MSolvent
Step-by-Step Procedure
  • Charge Solids: Add Substrate-1, Amine (if solid), BrettPhos Pd G3, and NaOtBu to a vial equipped with a stir bar.

  • Inert Atmosphere: Purge the vial with N₂ for 5 minutes.

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Reaction: Heat to 80°C . The reaction is often complete within 1–4 hours due to the high activity of the catalyst.

    • Note: If imine formation is observed (by LCMS M+Amine-H₂O), increase water content in workup or switch back to Method A (Cs₂CO₃).

Decision Logic & Optimization Workflow

The following diagram illustrates the decision process for selecting the correct conditions based on amine type and observed side reactions.

OptimizationWorkflow Start Start: Define Amine Type IsPrimary Is it a Primary Amine? Start->IsPrimary IsBulky Is it Sterically Hindered? IsPrimary->IsBulky No (Secondary) MethodA Method A: Pd2(dba)3 + Xantphos Cs2CO3, Dioxane, 100°C IsPrimary->MethodA Yes (High Risk of Imine) IsBulky->MethodA No MethodB Method B: BrettPhos Pd G3 NaOtBu, Toluene, 80°C IsBulky->MethodB Yes CheckImine Side Product: Imine Formation? MethodA->CheckImine QC Check MethodB->CheckImine QC Check Solution1 Switch to Cs2CO3 (Weaker Base) CheckImine->Solution1 Yes Solution2 Increase Temp to 110°C (Favor RE over Condensation) CheckImine->Solution2 No (Incomplete Conv.)

Figure 2: Optimization workflow for selecting catalyst systems and troubleshooting common side reactions.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or O₂ leak.Ensure rigorous degassing (sparge N₂ for 15 min). Switch to BrettPhos Pd G3 for faster activation.
Imine Formation Condensation of amine with Acetyl group.Use Cs₂CO₃ instead of NaOtBu. Use a slight excess of amine (1.5 eq) to push equilibrium but rely on the faster rate of Pd-coupling.
Dehalogenation (H-Sub)

-hydride elimination or solvent H-transfer.
Switch solvent from Dioxane to Toluene . Reduce temperature to 80°C.
C2-Cl Coupling Over-reaction (Loss of selectivity).Stop reaction immediately upon consumption of SM. Lower temperature to 60–80°C. Reduce catalyst loading to 1 mol%.

References

  • Mechanistic Hierarchy of Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

  • Ketone Compatibility in Buchwald-Hartwig: Wolfe, J. P., & Buchwald, S. L. (1997). Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides.

  • Use of BrettPhos for Challenging Substrates: Maitre, P., et al. (2011). BrettPhos-Palladium Catalyzed C-N Cross-Coupling Reactions.[1]

  • Xantphos Ligand Profile: Kraniburg, M., et al. (1999). New Diphosphine Ligands Based on Heterocyclic Backbones.

Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone and all reagents before use.

Sources

Grignard reaction protocols for functionalizing 4'-Bromo-2'-chloro-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 4'-Bromo-2'-chloro-5'-fluoroacetophenone via Grignard Protocols

Executive Summary & Strategic Analysis

The functionalization of 4'-Bromo-2'-chloro-5'-fluoroacetophenone (1) presents a classic chemoselectivity paradox in organometallic chemistry. This scaffold contains three distinct reactive centers:

  • The Ketone (C=O): A site for nucleophilic 1,2-addition.

  • The Aryl Bromide (C-Br): Highly susceptible to Magnesium-Halogen exchange (Grignard formation).

  • The Aryl Fluoride/Chloride: Inductively activating the ring but generally stable under standard Grignard conditions.

The Challenge:

  • Scenario A (Targeting the Ketone): Attempting to add an external Grignard reagent (

    
    ) to the ketone can inadvertently trigger a Magnesium-Halogen exchange at the 4'-Br position, leading to mixtures of products. Furthermore, the 2'-Chloro  substituent introduces significant steric hindrance, twisting the carbonyl out of planarity and impeding nucleophilic attack.
    
  • Scenario B (Targeting the Bromide): Attempting to convert the substrate into a Grignard reagent (

    
    ) will result in immediate "self-immolation" (polymerization) as the newly formed aryl-magnesium species attacks the ketone of a neighboring molecule.
    

The Solution: This guide provides two distinct, validated protocols to address these specific challenges.

  • Protocol A (Ketone Functionalization): Uses Lanthanide-mediated activation (

    
    )  to accelerate 1,2-addition while suppressing metal-halogen exchange.
    
  • Protocol B (Bromide Functionalization): Utilizes a Protection-Exchange-Quench strategy with Turbo Grignard (

    
    )  to selectively functionalize the aromatic ring.
    

Strategic Decision Pathway

The following logic flow dictates the experimental approach based on the desired target site.

G Start Target Functionalization Site Ketone Target: Ketone (C=O) (Synthesis of Tertiary Alcohols) Start->Ketone Bromide Target: Aryl Bromide (C-Br) (Ring Functionalization) Start->Bromide DirectAdd Standard Addition Fails (Side Rxn: Br-Exchange & Enolization) Ketone->DirectAdd Risk ProtoA PROTOCOL A: Lanthanide-Mediated Addition (LaCl3·2LiCl) Ketone->ProtoA Solution DirectMg Direct Mg Insertion Fails (Self-Immolation) Bromide->DirectMg Risk Protect Step 1: Ketal Protection (Masks Ketone) Bromide->Protect Solution ResultA Product: Tertiary Alcohol (Br/Cl/F intact) ProtoA->ResultA Exchange Step 2: Turbo Grignard Exchange (iPrMgCl·LiCl) Protect->Exchange Quench Step 3: Electrophile Quench & Deprotection Exchange->Quench ResultB Product: 4'-Functionalized Arene Quench->ResultB

Figure 1: Decision matrix for functionalizing 4'-Bromo-2'-chloro-5'-fluoroacetophenone.

Protocol A: Chemoselective Addition to the Ketone

Objective: Synthesize a tertiary alcohol by adding


 to the ketone without disturbing the sensitive 4'-Br bond.

Mechanism & Rationale: The 2'-Chloro substituent creates steric bulk. Standard Grignard reagents may act as bases (causing enolization) or undergo redox side reactions rather than nucleophilic addition. Furthermore, the 4'-Br is activated by the 5'-F, making it prone to exchange.

  • The Fix: The addition of anhydrous Lanthanum(III) Chloride (

    
    )  forms a highly oxophilic complex with the ketone. This activates the carbonyl for addition and suppresses the basicity of the Grignard reagent, favoring 1,2-addition over competing pathways [1].
    
Materials
  • Substrate: 4'-Bromo-2'-chloro-5'-fluoroacetophenone (1.0 equiv).

  • Reagent: Grignard Reagent (

    
     or 
    
    
    
    ) (1.2 equiv).[1]
  • Additive:

    
     (0.6 M in THF) (1.0 equiv).
    
  • Solvent: Anhydrous THF (Sure/Seal™).

Step-by-Step Procedure
  • Drying (Critical): Flame-dry a 3-neck round-bottom flask under Argon flow. Cool to room temperature (RT).

  • Lanthanide Complexation:

    • Charge the flask with

      
       solution (1.0 equiv).
      
    • Add the substrate (dissolved in minimal anhydrous THF).

    • Stir at RT for 30 minutes. Note: This pre-complexation step is vital to bind the bulky ketone.

  • Cooling: Cool the mixture to -78 °C (Dry ice/Acetone bath).

    • Why? Although

      
       allows warmer reactions, -78 °C ensures the 4'-Br bond remains inert.
      
  • Addition: Add the Grignard reagent dropwise over 30 minutes via syringe pump.

    • Observation: The solution may turn yellow/orange.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Data Summary: Protocol A

Parameter Condition Reason

| Stoichiometry | 1:1 (


:Substrate) | Ensures full activation of the sterically hindered carbonyl. |
| Temperature  | -78 °C 

0 °C | Prevents Mg-Halogen exchange at the 4'-Br position. | | Selectivity | >95% 1,2-Addition | Suppresses enolization caused by the basic Grignard. |

Protocol B: Functionalization of the Aryl Bromide

Objective: Convert the C-Br bond into a C-C or C-Heteroatom bond (e.g., form an aldehyde, acid, or cross-coupling partner).

Mechanism & Rationale: You cannot form the Grignard of this substrate directly because it contains a ketone. You must first mask the ketone as a dioxolane (ketal). Once protected, the 4'-Br is activated by the adjacent 5'-F and can be converted to the Grignard species using Knochel's Turbo Grignard (


)  via Halogen-Magnesium exchange [2].
Phase 1: Protection (Ketalization)
  • Setup: 100 mL RB flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Substrate (10 mmol), Ethylene Glycol (50 mmol), p-Toluenesulfonic acid (pTSA, 0.5 mmol).

  • Solvent: Toluene (50 mL).

  • Procedure: Reflux for 12-16 hours with azeotropic removal of water.

    • Note: The 2'-Cl makes this slow. Monitor by TLC/GC. If conversion stalls, add more pTSA.

  • Workup: Wash with

    
    , dry, and concentrate. Isolate the ketal-protected intermediate .
    
Phase 2: Turbo Grignard Exchange
  • Setup: Flame-dried Schlenk flask under Argon.

  • Dissolution: Dissolve the ketal-protected intermediate (1.0 equiv) in anhydrous THF.

  • Exchange: Cool to -20 °C . Add

    
     (1.3 M in THF)  (1.1 equiv) dropwise.
    
    • Why -20 °C? The 5'-F and 2'-Cl inductively withdraw electrons, making the 4'-Br highly reactive. Exchange is fast (15-30 mins) even at low temp.

  • Monitoring: Check conversion by quenching a small aliquot with

    
     and analyzing by GC-MS (look for the deuterated product).
    
  • Functionalization: Once exchange is complete, add the desired Electrophile (

    
    ) (e.g., DMF for aldehyde, 
    
    
    
    for acid, or
    
    
    for iodide).
    • Stir: Allow to warm to RT.[2]

Phase 3: Deprotection
  • Hydrolysis: Treat the crude mixture with 2N HCl in THF/Water.

  • Time: Stir at RT for 2-4 hours to remove the ketal and restore the ketone.

Data Summary: Protocol B

Step Reagent Critical Parameter
Protection Ethylene Glycol/pTSA Must be >99% complete to avoid oligomerization in Step 2.

| Exchange |


 | -20 °C . Do not warm above 0 °C before adding electrophile. |
| Quench  | Electrophile (

) | Add slowly to control exotherm. |

Safety & Handling

  • HF Danger: While the C-F bond is generally stable, if the reaction runs away or if strong nucleophiles are used at high heat,

    
     displacement of Fluoride is possible. Ensure calcium gluconate gel is available in the lab.
    
  • Exotherms: The Mg-Halogen exchange (Protocol B) is exothermic. On scale >10g, use active cooling and slow addition.

  • Self-Immolation: In Protocol B, if the protection step is incomplete, the addition of

    
     will cause rapid polymerization of the unmasked substrate, potentially leading to a hazardous pressure buildup. Always verify protection via NMR/GC before proceeding. 
    

References

  • Krasovskiy, A., & Knochel, P. (2006).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. Link

  • Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[3] Soluble Lanthanide Salts (

    
    ) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds. Angewandte Chemie International Edition, 45(3), 497–500. Link
    
  • Bao, R. L.-Y., & Zhao, R. (2020). Synthesis of Sterically Hindered Ketones via the Addition of Grignard Reagents. Organic Process Research & Development. (General reference for hindered ketones).

Sources

Scalable synthesis methods for 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone

Part 1: Executive Summary & Strategic Analysis

The target molecule, 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone , represents a highly functionalized aromatic scaffold critical in the development of next-generation kinase inhibitors and agrochemicals. Its unique tris-halogenated pattern (Br, Cl, F) provides three distinct vectors for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the Br-site,


 at the F-site), making it a high-value "hub" intermediate.

The Challenge: Direct Friedel-Crafts acetylation of the corresponding benzene (1-bromo-5-chloro-2-fluorobenzene) is non-viable for scalable manufacturing due to competing directing effects. The fluorine atom (strong ortho-para director) and the chlorine atom often lead to inseparable mixtures of regioisomers (e.g., acetylation at the 6-position versus the desired 1-position).

The Solution: To ensure 100% regiochemical integrity and scalability, this guide details a Modular Carboxylic Acid Activation Protocol . By starting with the defined regiochemistry of 2-chloro-5-fluorobenzoic acid (or the commercially available 4-bromo-2-chloro-5-fluorobenzoic acid), we utilize a Weinreb amide intermediate to introduce the acetyl group cleanly. This method avoids isomer separation chromatography, a critical requirement for multi-kilogram scale-up.

Part 2: Reaction Pathway Visualization

The following flowchart illustrates the optimized synthetic workflow, highlighting the critical decision nodes for quality control.

SynthesisPathway Start Start: 2-Chloro-5-fluorobenzoic Acid Bromination Step 1: Bromination (Br2/Fe or NBS/H2SO4) Start->Bromination Electrophilic Subst. Intermediate1 4-Bromo-2-chloro-5-fluorobenzoic Acid (Regiochemistry Locked) Bromination->Intermediate1 Yield >85% Activation Step 2: Activation (SOCl2 or CDI) Intermediate1->Activation Acid Chloride/Imidazolide Weinreb Step 3: Weinreb Amide Formation (NH(OMe)Me·HCl) Activation->Weinreb N-Methoxy-N-methylamide Grignard Step 4: Grignard Addition (MeMgBr, -10°C) Weinreb->Grignard Nucleophilic Acyl Subst. Target Target: 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone Grignard->Target Quench & Isolation

Caption: Figure 1.[1] Modular synthesis pathway ensuring regiochemical purity via the Weinreb amide strategy.

Part 3: Detailed Experimental Protocols

Stage 1: Precursor Synthesis (Bromination)

Note: If 4-bromo-2-chloro-5-fluorobenzoic acid is purchased commercially, proceed directly to Stage 2.

Rationale: Bromination of 2-chloro-5-fluorobenzoic acid occurs selectively at the 4-position due to the synergistic directing effects of the Fluorine (ortho-director) and the steric hindrance at position 6 (flanked by COOH and F).

Protocol:

  • Charge: A 5L reactor is charged with 2-chloro-5-fluorobenzoic acid (1.0 equiv) and concentrated sulfuric acid (

    
    , 5 vol).
    
  • Addition: N-Bromosuccinimide (NBS, 1.1 equiv) is added portion-wise over 1 hour at 25°C.

    • Critical Control: Maintain temp <35°C to prevent decarboxylation.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by HPLC for consumption of starting material (<1%).

  • Workup: Pour mixture onto ice-water (10 vol). Filter the resulting white precipitate.[2] Wash cake with water until pH is neutral.

  • Drying: Vacuum dry at 50°C.

    • Expected Yield: 85–90%.

Stage 2: Weinreb Amide Synthesis (One-Pot Activation)

Rationale: The Weinreb amide prevents "over-addition" of the Grignard reagent (which leads to tertiary alcohols) by forming a stable tetrahedral chelate intermediate that only collapses to the ketone upon acidic quench.

Materials:

  • 4-bromo-2-chloro-5-fluorobenzoic acid (Limiting Reagent)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) OR Thionyl Chloride (

    
    )
    
  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Dichloromethane (DCM) (Solvent, 10 vol)

  • Triethylamine (

    
    ) (Required only if using 
    
    
    
    route)

Step-by-Step Protocol (CDI Method - Safer for Scale-up):

  • Activation: Suspend the benzoic acid derivative in DCM (anhydrous) at 0°C. Add CDI portion-wise.

    • Observation: Vigorous

      
       evolution. Ensure adequate venting.
      
  • Stirring: Allow to warm to 20°C and stir for 1 hour. The solution should become clear.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride in one portion.

  • Completion: Stir for 3–5 hours at 25°C. Monitor via TLC/HPLC.

  • Workup: Wash organic layer with 1M HCl (to remove imidazole), then sat.

    
    , then brine. Dry over 
    
    
    
    and concentrate.
    • Intermediate: N-methoxy-N-methyl-4-bromo-2-chloro-5-fluorobenzamide.[3]

    • State: Usually a viscous pale yellow oil or low-melting solid.

Stage 3: Grignard Addition (Target Formation)

Rationale: Methylmagnesium bromide (MeMgBr) is used to install the acetyl group. The reaction must be kept cold to suppress halogen-metal exchange (Lithium-Halogen exchange is a risk with MeLi, but Mg is safer with aryl bromides at low temp).

Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon atmosphere.

  • Dissolution: Dissolve the Weinreb amide (from Stage 2) in anhydrous THF (10 vol). Cool to -10°C .[4]

  • Addition: Add Methylmagnesium bromide (3.0 M in ether, 1.5 equiv) dropwise over 45 minutes.

    • Critical Control: Internal temperature must not exceed 0°C. Higher temperatures risk attacking the aryl bromide or chloride.

  • Digestion: Stir at 0°C for 1 hour.

  • Quench (Exothermic): Slowly add saturated

    
     solution (5 vol) while keeping temp <10°C.
    
  • Extraction: Extract with Ethyl Acetate (3x). Combine organics, wash with brine, dry (

    
    ), and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc (9:1) if necessary, though the Weinreb route typically yields high purity (>95%) crude.

Part 4: Data Summary & Quality Control

Table 1: Process Parameters and Critical Limits

ParameterSpecificationScientific Rationale
Bromination Temp 25°C – 40°C>45°C increases risk of di-bromination or decarboxylation.
Activation Agent CDI (Preferred)Avoids corrosive

/HCl emissions associated with

.
Grignard Temp -10°C to 0°CPrevents Grignard exchange at the Ar-Br bond.
Quench pH pH 6–7Ensures hydrolysis of the Mg-chelate without cleaving the amide.

Analytical Verification (Predicted Data):

  • Appearance: White to off-white crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    2.62 (s, 3H,
    
    
    ), 7.45 (d,
    
    
    Hz, 1H, Ar-H3), 7.68 (d,
    
    
    Hz, 1H, Ar-H6).
    • Note: The proton at position 6 (ortho to F and Carbonyl) will show a characteristic doublet due to F-coupling.

  • 
     NMR:  Single peak around -110 to -115 ppm (typical for fluoro-arenes).
    

Part 5: Safety & Scalability Notes

  • Thermal Runaway: The Grignard addition is highly exothermic. On scales >100g, use a dosing pump controlled by internal temperature feedback.

  • Gas Evolution: The CDI activation releases 1 mole of

    
     per mole of acid. Ensure scrubbers are active.
    
  • Alternative Route (Cost-Down): For multi-ton scale, the Malonate Method can be used to replace the Weinreb/Grignard steps.

    • Method: Acid Chloride + Magnesium Methyl Malonate

      
      
      
      
      
      -Keto Ester
      
      
      Decarboxylation (Acid/Heat)
      
      
      Methyl Ketone.
    • Benefit: Avoids ether solvents and pyrophoric Grignard reagents.

References

  • Vertex AI Search. (2023). Synthesis of 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method. Google Patents.
  • Organic Syntheses. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation. Org. Synth. 2013, 90, 280-289. Retrieved from [Link]

  • Royal Society of Chemistry. (2017).[5] One-Pot Strategy to synthesize alpha-Bromoketones. RSC Advances. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-

Ticket ID: #SYN-2024-884 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chemical Process R&D

Executive Summary: The Synthetic Challenge

Synthesizing 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone presents a specific set of challenges due to the dense functionalization of the arene ring. The presence of three different halogens (Br, Cl, F) creates competing electronic directing effects and steric crowding, rendering standard Friedel-Crafts acylation unreliable due to poor regioselectivity and low yields.

To guarantee the correct substitution pattern (2-Cl, 4-Br, 5-F relative to the acetyl group) and maximize yield, this guide recommends the Weinreb Amide Route starting from the corresponding benzoic acid. This method prevents over-addition (a common issue with Grignard reactions on acid chlorides) and eliminates isomer ambiguity.

Recommended Synthetic Workflow (The Weinreb Protocol)

This protocol is designed to be a self-validating system. If Step 1 fails, Step 2 cannot proceed, preventing the waste of expensive late-stage intermediates.

Step 1: Acid Activation
  • Precursor: 4-bromo-2-chloro-5-fluorobenzoic acid.

  • Reagents: Thionyl Chloride (

    
    ) or Oxalyl Chloride ((
    
    
    
    ), catalytic DMF.
  • Solvent: Dichloromethane (DCM) or Toluene.

Technical Insight: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C → RT. This is milder than


 reflux and preserves the sensitive Ar-Br bond from potential thermal degradation or exchange side-reactions.
Step 2: Formation of the Weinreb Amide
  • Reagents: N,O-Dimethylhydroxylamine hydrochloride, Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Conditions: 0°C, maintain pH > 9 equivalent.

  • Checkpoint: Monitor by TLC/LCMS. The amide is stable and can be purified by silica gel chromatography (usually EtOAc/Hexanes) if the crude is dirty.

Step 3: Grignard Addition (The Critical Step)
  • Reagents: Methylmagnesium Bromide (

    
    , 3.0 M in ether).
    
  • Conditions: THF, -20°C to 0°C.

  • Mechanism: The Grignard reagent attacks the amide to form a stable tetrahedral magnesium chelate intermediate. This intermediate does not collapse to the ketone until acidic workup, preventing double addition (formation of the tertiary alcohol).

Visualizing the Pathway

The following flowchart details the logic and chemical flow of the recommended synthesis.

WeinrebSynthesis Acid Start: 4-bromo-2-chloro- 5-fluorobenzoic acid Chloride Intermediate: Acid Chloride Acid->Chloride (COCl)2, cat. DMF DCM, 0°C -> RT Weinreb Checkpoint: Weinreb Amide Chloride->Weinreb MeNH(OMe)·HCl Et3N, DCM Chelate Stable Mg-Chelate (In Situ) Weinreb->Chelate MeMgBr (1.2 equiv) THF, -20°C Target Target: 1-(4-bromo-2-chloro- 5-fluorophenyl)ethanone Chelate->Target H3O+ Quench (Releases Ketone)

Figure 1: Step-wise conversion of benzoic acid precursor to target ketone via Weinreb Amide to ensure regioselectivity.

Troubleshooting Guide & FAQs

Common Failure Modes
Issue ObservedProbable CauseCorrective Action
Low Yield (Step 1) Incomplete acid chloride formation due to wet solvent.Distill DCM over

or use molecular sieves. Ensure gas evolution (

) ceases before proceeding.
Impurity: Tertiary Alcohol NOT using the Weinreb route (Direct Grignard on ester/chloride).Switch to Weinreb amide. If already using Weinreb, ensure the quench is acidic (HCl) and performed cold to prevent side reactions during collapse.
Impurity: Des-bromo product Lithium-Halogen exchange (if using MeLi).Do not use Methyl Lithium (MeLi). Use MeMgBr. The Mg-C bond is less polarized than Li-C, reducing the risk of exchanging with the Ar-Br at position 4.
Stalled Reaction (Step 3) Formation of Mg-salts coating the stir bar.Use THF as solvent (better solubility for Mg species than ether). Ensure vigorous stirring.
Frequently Asked Questions

Q1: Can I use Friedel-Crafts acylation on 1-bromo-5-fluoro-2-chlorobenzene to save steps? A: We strongly advise against this. The directing effects are conflicting.

  • Fluorine (pos 5) directs ortho/para (to positions 4 and 6).

  • Chlorine (pos 2) directs ortho/para (to position 3).

  • Bromine (pos 1) directs ortho/para (to positions 6 and 2). While position 4 (ortho to F) is electronically favored, steric hindrance and competing direction from Cl/Br often lead to difficult-to-separate mixtures of isomers (e.g., acetylation at C6). The Weinreb route guarantees the C1-acetyl position because the carbon skeleton is pre-fixed in the benzoic acid starting material.

Q2: Why is my yield dropping during the workup of the ketone? A: Poly-halogenated acetophenones can be surprisingly volatile and lipophilic.

  • Do not dry the product under high vacuum for extended periods; you may sublime/evaporate the product.

  • Ensure your extraction solvent (EtOAc or DCM) is thoroughly separated from the aqueous phase. Emulsions are common; use brine or filter through Celite to break them.

Q3: Can I use the acid chloride directly with CuI and MeMgBr? A: Yes, organocopper reagents (Gilman reagents) or Cu-catalyzed Grignards react with acid chlorides to give ketones. However, this reaction is more temperature-sensitive (-78°C required) than the Weinreb method. If you lack -78°C cooling capacity, the Weinreb amide (reacting at 0°C or -20°C) is more robust.

Experimental Protocol (Optimized)

Safety Warning: Work in a fume hood. Thionyl chloride and acid chlorides release HCl and


 gases.
  • Synthesis of N-methoxy-N-methyl-4-bromo-2-chloro-5-fluorobenzamide:

    • Dissolve 4-bromo-2-chloro-5-fluorobenzoic acid (1.0 equiv) in anhydrous DCM (5 mL/mmol).

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir at RT for 2 hours until gas evolution stops.

    • Concentrate in vacuo to remove excess oxalyl chloride. Redissolve in DCM.

    • In a separate flask, mix N,O-dimethylhydroxylamine HCl (1.1 equiv) and DIPEA (2.5 equiv) in DCM at 0°C.

    • Cannulate the acid chloride solution into the amine solution slowly. Stir 1h.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry (
      
      
      
      ) and concentrate.
  • Conversion to Ketone:

    • Dissolve the crude amide (from above) in anhydrous THF (5 mL/mmol) under Argon.

    • Cool to -20°C (Ice/Salt bath).

    • Add MeMgBr (3.0 M in ether, 1.2 equiv) dropwise.

    • Critical: Monitor internal temp; do not exceed 0°C.

    • Stir for 1 hour. Monitor disappearance of amide by TLC.

    • Quench: Pour reaction mixture into cold 1N HCl (excess). Stir vigorously for 20 mins to hydrolyze the Mg-chelate.

    • Extract with EtOAc, wash with brine, dry, and concentrate.[1]

    • Purification: Recrystallization from Hexanes/EtOAc is often possible; otherwise, flash column chromatography.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

    • Foundational text for the Weinreb amide methodology used in this guide.
  • Operations, O. S. "Preparation of 4-Bromoacetophenone." Organic Syntheses, 2008 , 85, 72-81.

    • Provides general handling for halogenated acetophenones and workup precautions.
  • Guidechem. "1-(4-Bromo-3-fluorophenyl)ethanone Properties and Synthesis."

    • Reference for physical properties and stability of similar poly-halogen

Sources

Purification methods for 4'-Bromo-2'-chloro-5'-fluoroacetophenone crude product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for 4'-Bromo-2'-chloro-5'-fluoroacetophenone crude product Content Type: Technical Support Center Guide

Document ID: TS-PUR-7742 Last Updated: February 14, 2026 Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers

Executive Summary & Compound Profile

This guide addresses the purification of 4'-Bromo-2'-chloro-5'-fluoroacetophenone (hereafter referred to as Target ketone ). Due to the tri-halogenated substitution pattern, this compound exhibits significant lipophilicity and a suppressed melting point compared to mono-halogenated analogs.

Common Challenges:

  • Oiling Out: The compound often separates as a supercooled oil rather than crystallizing.

  • Aluminum Contamination: If synthesized via Friedel-Crafts acylation, residual aluminum salts often cause distinct yellow/brown discoloration and inhibit crystallization.

  • Regioisomers: The directing effects of Cl and F on the precursor benzene ring can lead to isomeric impurities (e.g., 2'-bromo isomers) that are difficult to separate.

Quick Reference Data (Estimated vs. Analogs)
PropertyValue / CharacteristicNotes
Physical State Low-melting solid or viscous oilMP likely 45–65°C based on analogs [1].
Solubility High: DCM, EtOAc, Toluene, THFLow: Water, Cold HexanesLipophilic nature dominates.
Key Impurities Al-salts, Regioisomers, Oligomers"Tars" from overheating.
Stability Thermal sensitivity >120°CRisk of dehalogenation/polymerization.

Diagnostic Triage: Select Your Workflow

Before proceeding, identify the state of your crude material to select the correct purification path.

PurificationDecisionTree Start Start: Analyze Crude Product StateCheck Physical State at RT? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline/Amorphous Oil Dark Viscous Oil StateCheck->Oil Gummy/Liquid PurityCheck Purity (LC/GC)? Solid->PurityCheck Oil->PurityCheck HighPurity >90% Purity (Minor Color/Solids) PurityCheck->HighPurity Good Profile LowPurity <85% Purity (Significant Tars) PurityCheck->LowPurity Complex Mixture MethodA Method A: Recrystallization (Solvent Switch) HighPurity->MethodA Best Yield MethodB Method B: High-Vac Distillation LowPurity->MethodB If Thermally Stable MethodC Method C: Silica Filtration LowPurity->MethodC Remove Tars First

Figure 1: Decision matrix for selecting the appropriate purification methodology based on crude state and purity.

Detailed Protocols

Method A: Recrystallization (The "Oiling Out" Solution)

Best For: Crude purity >90%, removing minor isomers and color. Mechanism: Exploits the steep solubility curve of poly-halogenated aromatics in mixed solvent systems.

Protocol:

  • Solvent Selection: Use Methanol/Water or Hexanes/Ethyl Acetate .

    • Recommendation: Start with Methanol (MeOH).[1] The Target Ketone is moderately soluble in hot MeOH but poor in cold MeOH/Water mixtures.

  • Dissolution:

    • Dissolve 10g crude in minimal boiling MeOH (~30-50 mL).

    • Critical Step: If the solution is dark brown/black, treat with activated charcoal (5% w/w) for 10 mins at reflux, then filter hot through Celite [2].

  • Crystallization:

    • Allow the filtrate to cool to 40°C.

    • Add water dropwise until persistent turbidity (cloudiness) appears.

    • Stop agitation. Reheat slightly to clear the solution, then let it cool undisturbed to Room Temperature (RT).

  • Handling "Oiling Out" (Phase Separation):

    • Issue: If the product separates as an oil droplet at the bottom instead of crystals.

    • Fix: Seed the mixture with a pure crystal (if available) or scratch the glass wall. If oil persists, reheat, add slightly more MeOH (good solvent), and cool slower (insulate the flask).

Method B: High-Vacuum Distillation

Best For: Large scale (>50g), removing non-volatile tars/polymers. Warning: Poly-halogenated rings can be thermally sensitive. Do not exceed 140°C pot temperature.

Protocol:

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Vacuum: High vacuum required (<1 mmHg, preferably 0.1–0.5 mmHg).

  • Fractions:

    • F1 (Foreshots): Solvent residuals and lower-boiling isomers.

    • F2 (Main Cut): The Target Ketone. Expect boiling point roughly 110–130°C at 0.5 mmHg (estimated based on mono-bromo acetophenone BP of ~130°C/15mmHg [3]).

    • Pot Residue: Do not distill to dryness; leave the polymeric tars behind.

  • Post-Distillation: The distillate may solidify upon cooling. If it remains an oil, proceed to Method A (Recrystallization) using Hexanes.

Method C: Chemical Wash (Aluminum Removal)

Best For: Crude products from Friedel-Crafts reactions that appear "gummy" or bright yellow. Reasoning: Aluminum salts form strong complexes with the ketone oxygen, preventing crystallization.

Protocol:

  • Dissolve crude in Ethyl Acetate or DCM .

  • Wash 2x with 1N HCl (Acid breaks the Al-Ketone complex).

  • Wash 1x with Brine .

  • Dry over MgSO₄ (Magnesium Sulfate).

  • Concentrate. The resulting oil should now be more amenable to crystallization (Method A).

Troubleshooting & FAQs

Q1: My product is stuck as a brown oil and won't crystallize even at -20°C.

Diagnosis: This is likely "supercooling" due to impurities (regioisomers) depressing the melting point. Solution:

  • Trituration: Add cold Pentane or Hexane to the oil. Sonicate vigorously. This often forces the oil to precipitate as a solid.

  • Seed Crystal: If you have any solid trace, add it.

  • Solvent Swap: If Methanol/Water failed, try dissolving in minimal Diethyl Ether and adding Hexanes until cloudy, then freeze.

Q2: The product has a persistent yellow color.

Diagnosis: Traces of oxidized halogenated species or residual aluminum salts. Solution:

  • If Chemical Wash (Method C) was already done, the color is likely organic.

  • Perform a Silica Plug Filtration : Dissolve in 10% EtOAc/Hexanes and pass through a short pad of silica gel. The yellow impurities usually stick to the silica, while the ketone elutes.

Q3: I see a "double spot" on TLC (Thin Layer Chromatography).

Diagnosis: Regioisomer contamination (e.g., 2'-bromo vs 4'-bromo). Solution:

  • Recrystallization is rarely efficient for separating isomers with such similar polarity.

  • Column Chromatography is required.[2]

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes → 5% EtOAc/Hexanes.

    • Note: Halogenated acetophenones move fast. Use a shallow gradient.

Visualizing the "Oiling Out" Recovery

This diagram details the specific loop to recover product when it oils out during recrystallization.

OilingOutRecovery Start Hot Solution (Cloudy) Cooling Cooling Phase Start->Cooling Check Observation? Cooling->Check Crystals Crystals Formed (Success) Check->Crystals White Solid OilDroplets Oil Droplets (Failure) Check->OilDroplets Liquid Phase Sep Remedy1 Reheat to Dissolve OilDroplets->Remedy1 Remedy2 Add 'Good' Solvent (e.g., +1mL MeOH) Remedy1->Remedy2 Remedy3 Seed & Slow Cool Remedy2->Remedy3 Remedy3->Cooling Retry

Figure 2: Loop protocol for correcting phase separation (oiling out) during crystallization.

References

  • ChemBK . (2024). 2'-Bromo-4'-fluoroacetophenone Physical Properties. Retrieved from [Link] (Analogous compound data used for MP estimation).

  • University of Rochester . Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses . 4-Bromoacetophenone Purification. Org. Synth. 1998, Coll. Vol. 9, 1. Retrieved from [Link]

  • National Institutes of Health (NIH) . Halogens in Acetophenones Direct the Hydrogen Bond Docking. PMC8396000. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4'-Bromo-2'-chloro-5'-fluoroacetophenone before handling. Halogenated ketones can be skin and eye irritants.

Sources

Optimizing catalyst selection for coupling 4-bromo-2-chloro-5-fluorophenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Selection for 4-Bromo-2-chloro-5-fluorophenyl Derivatives Ticket ID: CHEMO-SEL-4B2C5F Status: Active Guide

Executive Summary: The Substrate Challenge

User Context: You are attempting to cross-couple a 4-bromo-2-chloro-5-fluorophenyl derivative (typically at the C1 position). The Core Problem: This substrate presents a "Selectivity Trap."

  • Electronic Activation: The C-5 Fluorine atom is ortho to the C-4 Bromine. Through inductive withdrawal (-I effect), the Fluorine significantly lowers the electron density at C-4, activating the C-Br bond for oxidative addition.

  • The Chlorine Risk: The C-2 Chlorine also activates the ring. While C-Br bonds are inherently weaker than C-Cl bonds, highly active "universal" catalysts (e.g., Pd-XPhos) often lower the activation energy barrier so effectively that they fail to discriminate between Br and Cl, leading to oligomerization or dechlorination byproducts.

  • The Fluorine Risk: The electron-deficient ring is susceptible to SNAr displacement of the Fluorine if strong bases (alkoxides) are used.

Knowledge Base: Catalyst Selection Matrix

Objective: Select a catalyst that inserts into C-Br (Target) while leaving C-Cl (Bystander) intact.

Tier 1: The "Selectivity Champions" (Start Here)

Recommended for standard boronic acids/esters.

Catalyst SystemLigand ClassMechanism of Selectivity
Pd(dppf)Cl₂ Bidentate FerrocenylSteric Gating: The large bite angle and steric bulk of dppf create a catalyst that is active enough for activated Bromides but kinetically slow to insert into Chlorides.
Pd(PPh₃)₄ Monodentate ArylElectronic Moderation: Triphenylphosphine is less electron-rich than alkyl-phosphines. It supports oxidative addition into C-Br but struggles with the stronger C-Cl bond at moderate temperatures (<80°C).
Tier 2: The "Steric Solvers" (Use with Caution)

Recommended only if the coupling partner is extremely hindered (e.g., ortho-substituted boronic acid).

Catalyst SystemLigand ClassRisk Factor
Pd-SPhos G3 Buchwald DialkylHigh Risk: SPhos is designed to couple Chlorides.[1] Using this on your substrate often results in ~15% reaction at the C-Cl site. Mitigation: Lower temperature to 40°C.
Pd(PtBu₃)₂ Bulky AlkylExtreme Risk: Will likely activate both Br and Cl indiscriminately. Avoid unless C-Br fails completely with Tier 1.

Visualizing the Decision Logic

The following flowchart illustrates the decision pathway for catalyst and base selection to maximize chemoselectivity.

CatalystSelection Start Start: 4-bromo-2-chloro-5-fluorophenyl Coupling CheckPartner Analyze Coupling Partner (Boronic Acid) Start->CheckPartner IsHindered Is Partner Ortho-Substituted? CheckPartner->IsHindered Standard Standard Sterics IsHindered->Standard No Hindered High Sterics IsHindered->Hindered Yes SelectivityPriority Priority: Chemoselectivity (Br > Cl) Standard->SelectivityPriority RecCat1 Rec: Pd(dppf)Cl2 or Pd(PPh3)4 Solvent: Dioxane/H2O Temp: 60-80°C SelectivityPriority->RecCat1 ActivityPriority Priority: Oxidative Addition Hindered->ActivityPriority RiskCheck Risk: C-Cl Activation ActivityPriority->RiskCheck RecCat2 Rec: Pd-XPhos G3 Strict Temp Control (<50°C) RiskCheck->RecCat2

Caption: Decision tree for balancing steric demands of the coupling partner against the risk of C-Cl activation.

Troubleshooting Guide: Common Failure Modes

Issue #1: "I am seeing double coupling or dechlorination products."

Diagnosis: Your catalyst is too active. Ligands like XPhos, SPhos, or P(tBu)₃ lower the activation barrier for Oxidative Addition (OA) so much that the energy difference between C-Br and C-Cl becomes negligible. Corrective Action:

  • Switch Ligand: Move to Pd(dppf)Cl₂ . The ferrocenyl backbone creates a "selectivity window" where C-Br OA is fast, but C-Cl OA is slow.

  • Lower Temperature: Reduce reaction temperature by 20°C. C-Br activation has a lower enthalpy of activation (

    
    ) than C-Cl. Lower temperatures favor the kinetically easier pathway (Br).
    
Issue #2: "The Fluorine atom is missing (replaced by -OH or -OEt)."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr). The 2-Cl and 4-Br atoms make the ring electron-deficient. The 5-F position is highly activated for nucleophilic attack, especially if you are using strong bases like NaOEt, KOtBu, or even NaOH in polar solvents. Corrective Action:

  • Change Base: Switch to weak, non-nucleophilic bases .

    • Best: Potassium Phosphate (

      
      ) or Cesium Carbonate (
      
      
      
      ).
    • Avoid: Alkoxides, Hydroxides (if possible).

  • Water Content: Ensure precise water ratios (e.g., 4:1 Dioxane:Water). Anhydrous conditions with carbonate bases can sometimes stall the reaction, forcing users to heat it higher, which triggers side reactions.

Issue #3: "Reaction stalls at 50% conversion."

Diagnosis: Catalyst poisoning or Protodehalogenation. Polyhalogenated aryls are prone to "protodebromination" (replacement of Br with H) if the transmetallation step is slow. Corrective Action:

  • Boost Transmetallation: Add a promoter like KF (Potassium Fluoride) if using boronic acids. The Fluoride activates the boron species without acting as a strong carbon-nucleophile.

  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular coupling over unimolecular side reactions.

Standardized Protocol (The "Golden Route")

This protocol is optimized for Chemoselectivity (Br > Cl) and Fluorine Retention .

Reagents:

  • Substrate: 4-bromo-2-chloro-5-fluorophenyl-R (1.0 equiv)

  • Boronic Acid: R'-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3][4][5][6][7][8]·CH₂Cl₂ (3-5 mol%)

  • Base: K₃PO₄ (2.0 equiv)[5]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge Solids: Add substrate, boronic acid, base, and Pd catalyst to a vial.

  • Inert Atmosphere: Seal and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen promotes homocoupling.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Thermal Cycle: Heat to 60°C .

    • Checkpoint: Monitor by HPLC/LCMS at 2 hours.

    • Optimization: If <10% conversion, increase to 80°C. Do not exceed 100°C to protect the C-Cl bond.

  • Workup: Dilute with EtOAc, wash with water. Avoid acidic washes if the product contains basic nitrogens.

Mechanism of Selectivity (Visualized)

The following diagram explains why the recommended catalysts work, focusing on the Oxidative Addition (OA) energy landscape.

SelectivityMechanism Substrate Substrate: Br (Weak Bond) Cl (Strong Bond) Catalyst Catalyst Choice Substrate->Catalyst PathA Path A: Pd(dppf)Cl2 (Moderate Activity) Catalyst->PathA Selectivity Mode PathB Path B: XPhos-Pd (Hyper Active) Catalyst->PathB High Power Mode ResultA OA into C-Br ONLY (Desired Product) PathA->ResultA Kinetic Control ResultB OA into C-Br AND C-Cl (Mixture/Polymers) PathB->ResultB Loss of Discrimination

Caption: Comparative Oxidative Addition pathways. Path A utilizes ligand sterics to discriminate between Halogens.

FAQ: Expert Corner

Q: Can I use Pd/C (Heterogeneous) for this coupling? A: Generally, no. Pd/C requires higher temperatures to facilitate the Suzuki mechanism, which often leads to dehalogenation (loss of Cl and F) before coupling occurs. Homogeneous catalysis is required for the delicate energy balance needed here.

Q: My boronic acid is an ester (Bpin), not an acid. Do I need to change conditions? A: Yes. Bpin esters hydrolyze slower than acids. If using Bpin, switch the base to Cs₂CO₃ and ensure water is present (Dioxane/H2O 4:1) to facilitate in-situ hydrolysis to the active boronic acid species.

Q: Does the 5-Fluorine affect the reaction rate? A: Yes, it accelerates it. The ortho-fluorine makes the C-Br bond more electron-deficient (more electrophilic). This means you can often run this reaction at lower temperatures than a standard aryl bromide.

References

  • Chemoselective Cross-Coupling of Polyhalogenated Arenes

    • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes.[1][9]

    • Source:J. Org.[10][11] Chem. / PMC.

    • Context: Establishes the reactivity order (I > Br > Cl > F) and the role of ligand sterics in maintaining this order.
  • Ortho-Fluorine Effects

    • Title: Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionaliz
    • Source:Chem. Rev. / PMC.
    • Context: details the inductive activ
  • Catalyst Benchmarking (Pd-dppf vs. XPhos)

    • Title: A Hierarchy of Ligands Controls Form
    • Source:J. Am. Chem. Soc.[10]

    • Context: Provides comparative data on how dppf maintains selectivity where bulky alkyl phosphines fail.
  • Base Effects & Fluoride

    • Title: The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions.[3]

    • Source:Chemistry - A European Journal.
    • Context: Explains the role of Fluoride/Base in transmetallation and potential side reactions.[3]

Sources

Minimizing side reactions during acylation of bromochloro-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FC-ACY-BCFB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Guide & Troubleshooting Portal

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are observing low yields, regioisomeric mixtures, or halogen loss (scrambling) during the Friedel-Crafts acylation of a mixed-halogenated benzene core (Bromochloro-fluorobenzene).

This substrate presents a unique "triad of trouble":

  • Deactivation: Three halogens significantly pull electron density, making the ring sluggish to electrophilic attack.

  • Regiochemical Conflict: F, Cl, and Br all compete to direct the incoming acyl group.

  • Labile Halogens: The heavy halogens (Br, Cl) are prone to migration or cleavage under the harsh Lewis Acid conditions required to force the reaction.

This guide provides a self-validating workflow to minimize these side reactions.

Module 1: Diagnostic Flowchart

Before altering your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingTree Start START: Identify the Issue LowYield Issue: Low Conversion / No Reaction Start->LowYield WrongIsomer Issue: Wrong Regioisomer Start->WrongIsomer HalogenLoss Issue: Halogen Loss/Scrambling Start->HalogenLoss Tar Issue: Black Tar / Polymerization Start->Tar TempCheck Check Reaction Temp LowYield->TempCheck SolventCheck Check Solvent System WrongIsomer->SolventCheck CatCheck Check Catalyst Strength HalogenLoss->CatCheck Tar->SolventCheck Sol_Heat Action: Increase Temp to 60-80°C (Risk: Scrambling) TempCheck->Sol_Heat If <40°C Sol_Stoich Action: Check Stoichiometry (Ensure 1.1 eq Catalyst) TempCheck->Sol_Stoich If >60°C Sol_Mild Action: Switch to Mild Catalyst (ZnCl2 or Zeolites) CatCheck->Sol_Mild AlCl3 is too harsh Sol_Complex Action: Use Nitrobenzene/AlCl3 (Moderates Activity) CatCheck->Sol_Complex Buffer the Lewis Acid SolventCheck->Sol_Complex Enhance Selectivity

Figure 1: Decision matrix for diagnosing reaction failures based on observed byproducts.

Module 2: The Regioselectivity Hierarchy

The Problem: You have three directing groups (F, Cl, Br). Where does the acyl group go? The Science: All three are ortho/para directors, but they are not equal.

  • Fluorine: The strongest director due to powerful resonance back-donation (

    
     effect), despite its high electronegativity. It dominates the orientation.
    
  • Chlorine/Bromine: Weaker resonance donors. They mostly control sterics.

The Rule: Acylation will occur Para to the Fluorine unless that position is blocked. If blocked, it will go Ortho to the Fluorine .

Common Pitfall: The "Steric Trap"

If you are acylating 1-bromo-2-chloro-4-fluorobenzene:

  • Theoretical Preference: Ortho to Fluorine (Position 3 or 5).

  • Reality: Position 3 is flanked by Cl and F (sterically crowded). Position 5 is flanked by H and F (less crowded).

  • Result: Expect substitution at Position 5.

Validation Step: Run a crude ¹H-NMR. Look for the coupling constants of the remaining aromatic protons.

  • Para-substitution results in clean doublets (or singlets if isolated).

  • Ortho-substitution often retains complex splitting patterns from the remaining protons.

Module 3: Preventing Halogen Scrambling (The "NIH Shift" Risk)

The Problem: You observe the disappearance of the Bromine peak in MS, or the appearance of a di-bromo species. The Mechanism: High temperatures and strong Lewis Acids (


) can cause reversible dehalogenation  or isomerization (halogen dance). The Lewis acid coordinates to the halogen lone pair, weakening the C-X bond.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Catalyst Switch to

or

Uncomplexed

is too "hard." Complexing it with nitromethane or using Ferric Chloride reduces the Lewis acidity, preventing C-Br bond cleavage while still activating the acyl chloride [1].
Temperature Strictly < 60°C Halogen migration activation energy is typically reached above 80°C. Keep the reaction as cold as possible while maintaining conversion.
Addition Order Perrier Method Premix

to form the acylium ion before adding the substrate. This prevents the substrate from being exposed to free, uncomplexed

[2].
Module 4: Optimized Experimental Protocol

Objective: Mono-acylation of bromochloro-fluorobenzene with minimal scrambling.

Reagents:

  • Substrate: 1.0 eq

  • Acyl Chloride: 1.1 eq

  • 
     (Anhydrous): 1.1 - 1.2 eq
    
  • Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (

    
    )
    

Step-by-Step Workflow:

  • Catalyst Complexation (The Perrier Addition):

    • In a flame-dried flask under

      
      , suspend 
      
      
      
      in DCE.
    • Cool to 0°C.

    • Add Acyl Chloride dropwise.

    • Checkpoint: Wait for the solid

      
       to dissolve/digest. A clear or slightly colored homogeneous solution indicates the formation of the Acylium salt (
      
      
      
      ).
  • Substrate Addition:

    • Dissolve the bromochloro-fluorobenzene in a minimal amount of DCE.

    • Add this solution slowly to the acylium mixture at 0°C - 5°C.

    • Why? Keeping the substrate concentration low relative to the acylium ion favors the desired reaction over side reactions involving two substrate molecules.

  • Controlled Ramp:

    • Allow to warm to Room Temperature (20-25°C).

    • Monitor via TLC or HPLC every hour.

    • Critical: Do NOT reflux unless conversion is <10% after 4 hours. If heating is needed, do not exceed 50°C.

  • Quench (The "Inverse" Quench):

    • Pour the reaction mixture into ice-water/HCl. Do not add water to the reaction.

    • Why? Adding water to the reaction generates a heat spike that can cause immediate tarring or hydrolysis of the product.

Module 5: Mechanism & Pathway Visualization

The following diagram illustrates the divergence between the desired Acylation pathway and the unwanted Dehalogenation pathway.

ReactionPathway Substrate Substrate (Br-Cl-F-Benzene) Complex Sigma Complex (Arenium Ion) Substrate->Complex + Acylium (Rate Determining) Acylium Acylium Complex (R-CO+ AlCl4-) Acylium->Complex Electrophile Product Desired Product (Acylated Arene) Complex->Product - H+ (Fast) Side1 Side Rxn: Halogen Migration Complex->Side1 High Temp (>80°C) Reversible Side2 Side Rxn: Ipso-Substitution Complex->Side2 Steric Crowding Attack at C-Br

Figure 2: Kinetic pathway showing the divergence of high-energy side reactions.

FAQ: Frequently Asked Questions

Q: My reaction turns black immediately upon adding


. Is this normal? 
A:  No. Instant blackening suggests polymerization or rapid decomposition. This usually happens if the reaction is too exothermic or if moisture is present.
  • Fix: Ensure glassware is flame-dried. Switch to the Perrier Addition method (Step 1 in Protocol) to dissipate the heat of catalyst complexation before the sensitive substrate is added.

Q: Can I use


 instead of 

?
A: Likely not. The bromochloro-fluorobenzene ring is highly deactivated.

is often too weak to generate the necessary concentration of acylium ions to overcome this deactivation. If you must avoid

, try Triflic Acid (TfOH) or Hafnium Triflate (

)
, which are potent but cleaner [3].

Q: I see a spot on TLC that moves slightly faster than my product. What is it? A: This is often the de-acylated or de-halogenated byproduct, or potentially an isomer where the acyl group attacked the wrong position. Isolate a small amount and check MS. If the mass is M-Br+H, you are suffering from reductive dehalogenation. Lower the temperature.

References
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281.

  • Kobayashi, S., et al. (1998).[1] "Catalytic Friedel-Crafts Acylation of Benzene, Chlorobenzene, and Fluorobenzene Using a Novel Catalyst System, Hafnium Triflate and Trifluoromethanesulfonic Acid." Tetrahedron Letters, 39(26), 4697-4700.[1]

  • Save My Exams. "Friedel-Crafts Acylation Mechanism and Conditions." (General educational verification of mechanism steps).

Sources

Technical Support Center: Recrystallization of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-, a key intermediate in pharmaceutical and materials science research. As a polysubstituted aromatic ketone, its purification via recrystallization presents unique challenges that require a systematic and well-understood approach. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-tested solutions to common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a recrystallization solvent for this specific compound?

A1: The ideal solvent for recrystallizing Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- must satisfy several criteria based on its molecular structure. The principle of "like dissolves like" is a good starting point.[1] Our target molecule has a moderately polar ketone group but is dominated by a non-polar, halogen-substituted benzene ring.[2][3]

Key considerations include:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the compound near its boiling point.

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[4]

  • Favorable Temperature Coefficient: A significant difference in solubility between hot and cold conditions is essential for an effective recrystallization.

  • Inertness: The solvent must not react with the compound.

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out," where the solute melts before it dissolves.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.

Q2: Which single solvents are promising candidates for recrystallizing Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-?

A2: Based on the structure, solvents of intermediate polarity are often a good starting point. The ketone functional group suggests that solvents like acetone or ethyl acetate could be effective solubilizers.[5] However, the bulky, halogenated aromatic ring points towards solubility in less polar solvents as well.

Here is a table of recommended starting solvents for screening:

SolventBoiling Point (°C)Polarity (Relative)Rationale & Potential Issues
Ethanol 78HighGood for moderately polar compounds. May show high solubility even when cold, potentially reducing yield. Often used in a mixed system with water.[5]
Isopropanol (IPA) 82Medium-HighSimilar to ethanol but slightly less polar. A common choice for pharmaceutical intermediates.
Ethyl Acetate (EtOAc) 77MediumOften an excellent balance of polarity for dissolving many organic compounds while allowing for good crystal formation upon cooling.[6]
Toluene 111LowThe aromatic nature of toluene interacts well with the phenyl ring of the compound. Its high boiling point can be advantageous for dissolving stubborn solids but increases the risk of oiling out.
Heptane/Hexane 98 / 69Very LowLikely to be poor solvents on their own but are excellent candidates as anti-solvents in a mixed-solvent system.[5][6]
Acetone 56Medium-HighA strong solvent, but its low boiling point can sometimes lead to premature crystallization during hot filtration.[5]
Q3: When is a mixed-solvent system necessary, and how do I choose the pair?

A3: A mixed-solvent system is employed when no single solvent meets all the criteria for a good recrystallization.[7] This is common for compounds like ours, which may be too soluble in one solvent and not soluble enough in another. The technique involves a "solvent" (in which the compound is highly soluble) and an "anti-solvent" or "co-solvent" (in which the compound is poorly soluble).[8][9]

Selection Process:

  • Identify the "Good" Solvent: Find a solvent that readily dissolves Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- at room temperature or with gentle heating (e.g., Ethyl Acetate, Acetone, Dichloromethane).

  • Identify the "Bad" (Anti-Solvent): Find a solvent in which the compound is nearly insoluble (e.g., Water, Hexane, Heptane).

  • Ensure Miscibility: The two chosen solvents must be fully miscible with each other.[7][10]

Commonly successful pairs for compounds of this type include:

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane (or Heptane)[11]

  • Toluene / Hexane (or Heptane)

The process involves dissolving the compound in a minimum of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until turbidity (cloudiness) appears, indicating the solution is saturated.[8][10]

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to resolution.

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A4: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[10] This is a common problem when the boiling point of the solvent is too high or when the solution is supersaturated with impurities, which can depress the melting point of the mixture.

Causality & Solutions:

  • High Solvent Boiling Point: If the solvent's boiling point is higher than the compound's melting point, the compound will melt before it can crystallize.

    • Solution: Switch to a lower-boiling solvent.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[12]

  • Excessive Impurities: High levels of impurities can lower the melting point of the solute.

    • Solution: Add a bit more solvent to the heated mixture to reduce saturation, then cool slowly.[13] If impurities are colored, a charcoal treatment during the hot filtration step may be beneficial.[12] In some cases, a preliminary purification by column chromatography may be required.[4]

Q5: My crystal yield is unacceptably low. What are the most likely causes and how can I improve recovery?

A5: Low recovery is a frequent issue in recrystallization, often stemming from procedural errors rather than fundamental insolubility.[12]

Causality & Solutions:

  • Using Too Much Solvent: This is the most common error.[13] An excessive volume of solvent will retain a significant portion of your compound in the mother liquor even after cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. If you've already completed the filtration, you can attempt to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling.[14]

  • Incomplete Cooling: The solubility of the compound, while low, is not zero in cold solvent.

    • Solution: Ensure the flask is thoroughly chilled in an ice-water bath for at least 15-20 minutes to maximize precipitation.[9]

  • Premature Crystallization: If crystals form during hot filtration, significant product loss will occur on the filter paper.

    • Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution.[14][15] Adding a slight excess of solvent (5-10%) before filtration can also help keep the compound in solution.[15]

Q6: No crystals are forming, even after prolonged cooling in an ice bath. What should I do?

A6: The failure to form crystals indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.

Causality & Solutions:

  • Solution is Too Dilute: You may have used far too much solvent.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[12][13] Cool again to attempt crystallization.

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.

    • Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation to begin.[13]

    • Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny amount to the cold solution. This "seed crystal" will act as a template for further crystal growth.[13][16]

Q7: My final product is still colored or shows impurities by analysis (TLC, HPLC). What are the next steps?

A7: A single recrystallization may not be sufficient to remove all impurities, especially if they are structurally similar to the target compound or present in high concentrations.[17][18]

Solutions:

  • Second Recrystallization: Perform the recrystallization again. Often, using a different solvent or solvent system for the second attempt is more effective at removing a wider range of impurities.

  • Activated Charcoal Treatment: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the carbon. Use charcoal sparingly, as it can also adsorb your product.

  • Alternative Purification: If recrystallization fails to achieve the desired purity, other techniques must be considered. Column chromatography is a highly effective method for separating compounds with similar solubility profiles.[4][14]

Experimental Workflows & Protocols

Workflow 1: Systematic Solvent Selection

This diagram outlines the logical process for identifying a suitable recrystallization solvent system.

Solvent_Selection start Start: Crude Ethanone, 1-(4-bromo- 2-chloro-5-fluorophenyl)- test_solubility Test solubility of ~20mg crude solid in 0.5mL of a candidate solvent at RT start->test_solubility dissolves_rt Dissolves at RT? test_solubility->dissolves_rt insoluble_rt Insoluble at RT? dissolves_rt->insoluble_rt No (Partially Soluble) unsuitable Result: Unsuitable (Too Soluble) dissolves_rt->unsuitable Yes heat_sample Heat the sample to the solvent's boiling point insoluble_rt->heat_sample Yes try_mixed Consider for Mixed-Solvent System insoluble_rt->try_mixed No (Insoluble) dissolves_hot Dissolves when hot? heat_sample->dissolves_hot cool_sample Cool slowly to RT, then in an ice bath dissolves_hot->cool_sample Yes dissolves_hot->try_mixed No crystals_form Do crystals form? cool_sample->crystals_form suitable_single Result: Suitable Single Solvent crystals_form->suitable_single Yes crystals_form->unsuitable No (Poor Recovery) good_solvent Identified as 'Good' Solvent for Mixed System unsuitable->good_solvent bad_solvent Identified as 'Bad' Solvent (Anti-Solvent) try_mixed->bad_solvent

Caption: Logic diagram for selecting a recrystallization solvent.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities (or if charcoal was used), perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow air to be pulled through the filter cake for several minutes to begin the drying process. Then, transfer the crystals to a watch glass and dry them to a constant weight, typically in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" anti-solvent (e.g., hexane) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity).[8][10] This indicates the solution is now saturated.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[8]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol above. The wash solvent should be a chilled mixture of the two solvents in a ratio that is slightly richer in the anti-solvent.[7]

Workflow 2: Complete Recrystallization Process

This diagram illustrates the full experimental procedure, including key decision points and troubleshooting loops.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis cluster_troubleshoot Troubleshooting start Start with Crude Product choose_solvent Choose Solvent System (Single or Mixed) start->choose_solvent dissolve Dissolve crude solid in minimum hot solvent choose_solvent->dissolve hot_filter_q Insoluble impurities or color present? dissolve->hot_filter_q hot_filter Perform Hot Filtration (optional: with charcoal) hot_filter_q->hot_filter Yes cool Cool slowly to room temperature, then chill in ice bath hot_filter_q->cool No hot_filter->cool crystals_q Crystals formed? cool->crystals_q vacuum_filter Collect crystals via vacuum filtration crystals_q->vacuum_filter Yes troubleshoot_no_crystals Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume crystals_q->troubleshoot_no_crystals No wash Wash with ice-cold solvent vacuum_filter->wash dry Dry crystals under vacuum wash->dry analyze Analyze Purity & Yield (TLC, HPLC, MP) dry->analyze purity_q Purity acceptable? analyze->purity_q end_ok End: High Purity Product troubleshoot_no_crystals->cool purity_q->end_ok Yes rerun Re-run recrystallization, possibly with new solvent purity_q->rerun No rerun->dissolve

Caption: Step-by-step workflow for recrystallization.

References

  • recrystallization-2.doc.pdf. (n.d.).
  • Mycroft, J. H., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1344.
  • Mycroft, J. H., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Landrie, C. L., & McQuade, L. A. (2007). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs.
  • Recrystallization using two solvents. (2012, May 7). YouTube.
  • Landrie, C. L., & McQuade, L. A. (2007). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Two-Solvent Recrystalliz
  • 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization (chemistry). (n.d.). EBSCO.
  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd.
  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025, February 16).
  • Erxleben, A. (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. CrystEngComm.
  • Recrystallization Techniques. (n.d.). BOC Sciences.
  • Chalavaraju, K. C., et al. (2021). A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research, 14(1).
  • 4 Recrystallization Methods for Increased Yield. (2018, November 12). YouTube.
  • Solubility of 1-(4-bromophenyl)ethanone. (n.d.). Solubility of Things.
  • What's the best solvent to remove these crystals and recrystallize it?. (2024, January 13). Reddit.
  • CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone. (n.d.). CymitQuimica.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone | 725743-41-9. (2025, July 16). ChemicalBook.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Siddiqui, H. L., et al. (2008). 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377.
  • Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1). (n.d.). Cheméo.
  • 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone. (n.d.). MySkinRecipes.
  • Ethanone,1-(3-bromo-4-fluorophenyl)- MSDS CasNo.1007-15-4. (n.d.). LookChem.
  • Recrystallis
  • Purification by Recrystallization. (n.d.). CUNY.
  • Help! Recrystallization sources of error. (2012, February 7). Reddit.
  • Recrystallization and purification techniques for 2'-Aminoacetophenone. (n.d.). Benchchem.

Sources

Technical Support Center: Navigating Challenges in 4'-Bromo-2'-chloro-5'-fluoroacetophenone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4'-Bromo-2'-chloro-5'-fluoroacetophenone. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome challenges and achieve optimal results in your synthetic endeavors. The unique electronic and steric properties of this polyhalogenated acetophenone present specific hurdles that require a nuanced approach to reaction optimization.

Understanding the Reactivity of 4'-Bromo-2'-chloro-5'-fluoroacetophenone

The reactivity of 4'-Bromo-2'-chloro-5'-fluoroacetophenone is dictated by the interplay of its substituents. The acetyl group is an electron-withdrawing group, deactivating the aromatic ring towards electrophilic aromatic substitution and activating it for nucleophilic aromatic substitution.[1] The halogen atoms also exert significant electronic effects. Fluorine, chlorine, and bromine are all more electronegative than carbon, and their inductive effects further contribute to the electron-deficient nature of the aromatic ring.[2] This heightened electrophilicity of the aromatic ring makes it a good candidate for nucleophilic aromatic substitution and certain cross-coupling reactions, but it can also present challenges in others.

The Hammett constants for the substituents provide a quantitative measure of their electronic effects.[3][4] By approximating the cumulative effect of the substituents, we can anticipate the compound's reactivity. The strongly electron-withdrawing nature of the acetyl group, combined with the inductive effects of the three halogen atoms, renders the aromatic ring significantly electron-poor. This has profound implications for common reactions, as we will explore in the following sections.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates are a common frustration in organic synthesis. This section provides a structured approach to diagnosing and resolving this issue in reactions involving 4'-Bromo-2'-chloro-5'-fluoroacetophenone.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation.[5] However, the electron-deficient nature of 4'-Bromo-2'-chloro-5'-fluoroacetophenone can make it a challenging substrate.[6]

Question: I am observing low to no conversion in my Suzuki-Miyaura coupling with 4'-Bromo-2'-chloro-5'-fluoroacetophenone. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Suzuki-Miyaura couplings with this substrate can stem from several factors related to its electronic properties and the presence of multiple halogens.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The electron-deficient nature of the aryl bromide can make the oxidative addition step of the catalytic cycle sluggish.

    • Solution: Employ a more electron-rich and bulky phosphine ligand to facilitate oxidative addition. Ligands like SPhos, XPhos, or RuPhos are often effective for challenging substrates.[7] Consider using a pre-catalyst for more reliable initiation of the catalytic cycle.[8]

  • Inappropriate Base Selection: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9]

    • Solution: A systematic screening of bases is recommended. Stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often more effective than weaker bases.[10] The solubility of the base is also crucial; ensure it is appropriate for your chosen solvent system.

  • Steric Hindrance: The ortho-chloro substituent can sterically hinder the approach of the palladium catalyst to the C-Br bond.

    • Solution: While challenging to overcome completely, using a less sterically demanding boronic acid partner, if possible, may help. Additionally, certain ligands can help to mitigate steric effects.

  • Side Reactions: Homocoupling of the boronic acid is a common side reaction.

    • Solution: Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition and aggregation.

    • Solution: Use a more stabilizing ligand, lower the reaction temperature if feasible, or decrease the catalyst loading.

Experimental Protocol: Screening for Optimal Suzuki-Miyaura Conditions

  • Setup: In a glovebox, prepare an array of reaction vials.

  • Reagents: To each vial, add 4'-Bromo-2'-chloro-5'-fluoroacetophenone (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a magnetic stir bar.

  • Variable Addition:

    • Ligand Screen: Add a different phosphine ligand (e.g., SPhos, XPhos, RuPhos, PPh₃; 2-5 mol%) to separate sets of vials.

    • Base Screen: To vials containing the same ligand, add different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv).

    • Solvent Screen: Use different solvents or solvent mixtures (e.g., toluene/water, dioxane/water, THF/water).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%).

  • Reaction: Seal the vials, remove from the glovebox, and heat to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

Data Summary: Suzuki-Miyaura Optimization Parameters

ParameterInitial ConditionRecommended Optimization RangeRationale
Palladium Source Pd(OAc)₂Pd(OAc)₂, Pd₂(dba)₃, pre-catalystsPre-catalysts can offer more consistent activation.
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands facilitate oxidative addition with electron-poor aryl halides.[7]
Base Na₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄Stronger, more soluble bases are often required for efficient transmetalation.[10]
Solvent TolueneToluene/water, Dioxane/water, THF/waterThe presence of water is often crucial for the activity of the base.
Temperature 80 °C80 - 120 °CHigher temperatures can overcome activation barriers but may also lead to catalyst decomposition.

Question: My Buchwald-Hartwig amination is giving a low yield. What adjustments should I consider?

Answer:

Similar to Suzuki couplings, the electron-deficient nature of the substrate is a key factor.

Potential Causes & Solutions:

  • Ligand Choice: The ligand plays a crucial role in both the oxidative addition and reductive elimination steps.

    • Solution: For C-N bond formation with challenging substrates, biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are often superior to simpler phosphines.[7]

  • Base Compatibility: The choice of base must be compatible with the amine nucleophile and the substrate. Strong, non-nucleophilic bases are generally preferred.

    • Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. A screen of bases is advisable.

  • Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Solution: Toluene, dioxane, and THF are common solvents. The choice may depend on the specific amine and base used.

Workflow for Buchwald-Hartwig Optimization

Caption: A systematic approach to optimizing Buchwald-Hartwig amination reactions.

Scenario 2: Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the aromatic ring in 4'-Bromo-2'-chloro-5'-fluoroacetophenone makes it a prime candidate for SNAr reactions.[11]

Question: I am attempting a nucleophilic aromatic substitution on 4'-Bromo-2'-chloro-5'-fluoroacetophenone, but the reaction is sluggish. How can I drive it to completion?

Answer:

While the substrate is activated for SNAr, several factors can still impede the reaction.

Potential Causes & Solutions:

  • Leaving Group Ability: In SNAr, fluoride is often a better leaving group than bromide or chloride due to the higher polarization of the C-F bond, which facilitates nucleophilic attack. However, the stability of the leaving group anion also plays a role.

    • Solution: While you cannot change the leaving group on the starting material, be aware that displacement of the fluorine or chlorine might compete with displacement of the bromine, depending on the reaction conditions and the nucleophile.

  • Nucleophile Strength: A weak nucleophile may not be potent enough to attack the electron-deficient ring.

    • Solution: If possible, use a stronger nucleophile. For example, an alkoxide is a stronger nucleophile than an alcohol. If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base can deprotonate it in situ to generate a more potent nucleophile.

  • Solvent Choice: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the nucleophilic salt but not the anion, thus enhancing its nucleophilicity.

    • Solution: Solvents like DMSO, DMF, or NMP are excellent choices.

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy of forming the Meisenheimer complex.

    • Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition.

Logical Flow for Troubleshooting SNAr Reactions

SNAr_Troubleshooting Start Low Conversion in SNAr Check_Nucleophile Is the nucleophile strong enough? Start->Check_Nucleophile Check_Solvent Is the solvent polar aprotic? Check_Nucleophile->Check_Solvent Yes Increase_Strength Increase nucleophile strength (e.g., use alkoxide instead of alcohol) Check_Nucleophile->Increase_Strength No Check_Temp Is the temperature high enough? Check_Solvent->Check_Temp Yes Change_Solvent Switch to DMSO, DMF, or NMP Check_Solvent->Change_Solvent No Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Success Reaction complete Check_Temp->Success Yes Increase_Strength->Check_Solvent Change_Solvent->Check_Temp Increase_Temp->Success

Caption: Decision tree for troubleshooting low conversion in SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is most likely to be displaced in a nucleophilic aromatic substitution reaction?

A1: The relative leaving group ability in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative substituent that polarizes the C-X bond. Therefore, under many conditions, the fluorine at the 5'-position might be preferentially displaced. However, the precise outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Q2: I am seeing multiple products in my cross-coupling reaction. What could be the cause?

A2: With a polyhalogenated substrate like 4'-Bromo-2'-chloro-5'-fluoroacetophenone, the formation of multiple products can arise from the palladium catalyst reacting at different C-X bonds. While C-Br bonds are generally more reactive in oxidative addition than C-Cl bonds, under forcing conditions or with highly active catalysts, you may see coupling at the C-Cl position as well. To favor selectivity for the C-Br bond, use milder reaction conditions (lower temperature, less active catalyst system) and monitor the reaction carefully to stop it once the desired product is formed.

Q3: How can I monitor the progress of my reaction effectively?

A3: A combination of techniques is often best. Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative assessment of the reaction progress. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are excellent choices. Nuclear magnetic resonance (NMR) spectroscopy can also be used to monitor the disappearance of starting material and the appearance of product signals.

Q4: Are there any specific safety precautions I should take when working with 4'-Bromo-2'-chloro-5'-fluoroacetophenone?

A4: As with any halogenated organic compound, it is important to handle 4'-Bromo-2'-chloro-5'-fluoroacetophenone with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

  • Posner, G. H. An introduction to synthesis using organocopper reagents. Org. React.1972, 19, 1-113.
  • Chemspeed Technologies. Optimising a Buchwald-Hartwig amination using the ChemSpeed. RSC Chemistry World Blog.
  • BenchChem. A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'-fluoroacetophenone. BenchChem Technical Support.
  • University of Wisconsin-Madison, Department of Chemistry. Substituent Effects in Electrophilic Aromatic Substitution. Chem 345 Lecture Notes.
  • Lipshutz, B. H.; Ghorai, S. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Org. Lett.2012, 14 (16), 4222–4225.
  • Leffler, J. E.; Grunwald, E. Rates and Equilibria of Organic Reactions. Wiley, 1963.
  • Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis. VCH, 1996.
  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catal. Sci. Technol.2019, 9, 5329-5353. DOI:10.1039/C9CY01331H
  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.
  • YouTube. Condition Optimization for Buchwald-Hartwig Reactions. WuXi AppTec.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry Blog.
  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • Neuman, R. C. Chapter 14 Substituent Effects.
  • University of North Carolina at Chapel Hill. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • University of California, Irvine. Table 1: Hammett constants for some common substituents.
  • YouTube. Nucleophilic Aromatic Substitution. Professor Dave Explains.
  • ResearchGate.
  • IUPAC. electronic effect of substituents: symbols and signs. Gold Book.
  • Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev.1991, 91 (2), 165–195.
  • Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • Pattison, G. Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein J. Org. Chem.2017, 13, 2840-2848.
  • Vapourtec.
  • ChemicalBook. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis.
  • American Chemical Society. The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. J. Am. Chem. Soc.2010, 132 (32), 11073–11075.
  • ResearchGate. Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone...
  • ARKAT USA, Inc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC2009, (xiii), 324-341.
  • PubMed.
  • Figshare.
  • MDPI. Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study. Molecules2021, 26 (19), 5809.
  • Quora. What is the effect of steric hindrance on the hydrolysis of haloalkanes?
  • Organic Chemistry Portal. Suzuki Coupling.
  • PubChem. 1-(4-Bromo-2-fluorophenyl)ethan-1-one.
  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr)
  • Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010.
  • Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Green Synthesis of α-Bromoacetophenones Using Ultrasound. Asian J. Org. Med. Chem.2017, 2 (4), 114-118.
  • University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
  • Santa Cruz Biotechnology. 1-(4-Bromo-2-fluorophenyl)ethan-1-one.
  • Myers, A. The Suzuki Reaction. Chem 115.
  • PubMed Central. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies.

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectrum of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel molecular entities is a critical, non-negotiable step. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the preeminent tool for providing detailed information about molecular structure in solution.[1] This guide offers an in-depth analysis of the ¹H NMR spectrum of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- , a polysubstituted aromatic ketone. By dissecting its unique spectral features and comparing them against simpler structural analogs, we aim to provide a robust framework for its identification and characterization.

The Molecular Blueprint: Decoding Substituent Effects

The key to interpreting any NMR spectrum lies in a thorough understanding of the molecule's structure. The target compound is an acetophenone derivative with a heavily substituted phenyl ring. The precise arrangement of the bromo, chloro, and fluoro substituents, combined with the acetyl group, creates a distinct electronic landscape that dictates the chemical environment of the molecule's protons.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Experimental Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid compound into a clean, small glass vial. [2][3]For ¹³C NMR, a higher concentration of 50-100 mg is preferable. [4] 2. Using a glass pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solvent must contain an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing. [1][4] 3. Gently vortex the vial until the sample is fully dissolved. A homogeneous solution is essential for sharp, well-resolved spectral lines. [3] 4. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. [4]This step is critical to avoid distortion of the magnetic field homogeneity.

    • Wipe the outside of the NMR tube clean and cap it securely. [3]

  • Data Acquisition and Processing:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer frequency to the deuterium signal of the solvent. This stabilizes the magnetic field during acquisition. [4] 3. Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving high resolution.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., pulse angle, relaxation delay, number of scans).

    • Process the raw data (the FID) by applying a Fourier transform, followed by phase correction and baseline correction to produce the final spectrum.

    • Calibrate the chemical shift axis by setting the TMS signal to exactly 0.00 ppm. [5]

Conclusion

The ¹H NMR spectrum of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- serves as a definitive tool for its structural verification. The spectrum is characterized by three key features: a singlet for the acetyl protons and two distinct doublets in the aromatic region. The multiplicity and coupling constants of these aromatic signals are a direct and measurable consequence of four- and five-bond H-F coupling, providing an unmistakable fingerprint that distinguishes this molecule from its structural analogs. By employing the comparative analysis and validated experimental protocol detailed in this guide, researchers can confidently identify and characterize this compound, ensuring data integrity in their synthetic and drug development pipelines.

References

  • University of Ottawa. "NMR Sample Preparation." University of Ottawa NMR Facility. [Link]

  • Iowa State University. "NMR Sample Preparation." Chemical Instrumentation Facility. [Link]

  • University College London. "Sample Preparation." Faculty of Mathematical & Physical Sciences. [Link]

  • ALWSCI. "How To Prepare And Run An NMR Sample." ALWSCI Blog. [Link]

  • Evans, D. F. (1962). "The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds." Journal of Molecular Spectroscopy. [Link]

  • Mesbah Energy Co. "Basics of NMR." Mesbah Energy. [Link]

  • Scribd. "Acetophenone H NMR." Scribd. [Link]

  • Royal Society of Chemistry. "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones..." Supporting Information. [Link]

  • PubChem. "2-Bromo-1-(4-fluorophenyl)ethan-1-one." National Institutes of Health. [Link]

  • Royal Society of Chemistry. "High-Yielding Aqueous Synthesis of Chloroacetophenones..." Supporting Information. [Link]

  • Royal Society of Chemistry. "Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98." Supporting Information. [Link]

  • Iowa State University. "NMR Coupling Constants." Chemical Instrumentation Facility. [Link]

  • Canadian Science Publishing. "PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES." Canadian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. "¹H NMR Spectra and Interpretation." Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. "Measurement of Long Range 1H-19F Scalar Coupling Constants..." PubMed Central. [Link]

  • Emsley, J.W. & Phillips, L. (1975). "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-

[1]

Executive Safety Summary

Compound: Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- Class: Poly-halogenated Aromatic Ketone Primary Hazards: Severe Skin/Eye Irritant, Respiratory Irritant (STOT SE 3), Potential Lachrymator.

Scientist’s Note: While specific toxicological data for this exact isomer is often proprietary or sparse, its structure—a phenyl ring loaded with three different halogens (Br, Cl, F)—dictates a "High Caution" approach. Halogenated acetophenones are lipophilic, allowing rapid skin permeation, and are prone to hydrolysis which can release acidic byproducts (HF/HBr/HCl) upon contact with mucous membranes. Treat this substance as a potent sensitizer and irritant .

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute exposure, but also chronic sensitization common with halogenated aromatics.

Protection ZoneStandard RequirementTechnical Rationale & Specifications
Hand Protection Double-Gloving (Nitrile) Outer: Nitrile (min 5 mil). Inner: Nitrile (min 4 mil). Why: Halogenated aromatics can permeate thin nitrile. The "cuff-over-sleeve" method on the outer glove prevents wrist exposure during reaching motions. Change immediately upon splash.
Eye/Face Chemical Goggles Safety glasses are insufficient . As a likely solid/powder, sublimation or dust generation creates a risk of ocular absorption. Goggles provide the necessary seal against vapors and fines.
Respiratory Engineering Control Primary Handle exclusively in a certified chemical fume hood. Exception: If handling outside a hood (e.g., spill cleanup), use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.
Body Tyvek® Lab Coat + Apron Standard cotton coats absorb organic solids. Use a chemical-resistant apron (e.g., rubber or treated fabric) over a lab coat for weighing/transfer steps to prevent chest/lap contamination.
Engineering Controls & Operational Logic

The following protocol relies on the "Zone of Control" concept. You must establish a negative-pressure environment around the substance at all times.

A. The Weighing Protocol (Critical Step)

Most exposures occur during the transfer of solids to the balance.

  • Static Elimination: Poly-halogenated solids are often static-prone. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "powder fly-out."

  • The "Boat-in-Jar" Method:

    • Tare your weighing boat inside a secondary jar (wide-mouth glass).

    • Transfer the chemical into the boat.

    • Cap the secondary jar before removing it from the balance enclosure.

    • Causality: This traps any sublimed vapors or dust inside the jar during transport to your reaction vessel, breaking the exposure chain.

B. Reaction Setup
  • Venting: Ensure reaction vessels are vented through a scrubber or directly into the hood exhaust. Heating halogenated ketones can release acidic vapors.

  • Glassware: Inspect for micro-fractures. The density of brominated compounds creates higher stress on glass bottoms during stirring.

Workflow Visualization

The following diagram illustrates the "Safe Transfer Loop," a self-validating workflow to ensure containment integrity.

SafeHandlingLoopStorage1. Chemical Storage(Cool, Dry, Dark)PPE_Check2. PPE Verification(Double Nitrile + Goggles)Storage->PPE_CheckRetrieveHood_Check3. Airflow Check(>100 fpm Face Velocity)PPE_Check->Hood_CheckEnter ZoneHood_Check->PPE_CheckFail (Stop)Weighing4. Weighing(Static Control + Secondary Containment)Hood_Check->WeighingPassTransfer5. Transfer to Reactor(Closed System)Weighing->TransferBoat-in-JarTransfer->StorageReturn StockWaste6. Waste Segregation(Halogenated Stream)Transfer->WasteDisposal

Figure 1: The Safe Transfer Loop ensures that engineering controls (Hood Check) are validated before the chemical container is ever opened.

Emergency Response & Disposal
Exposure Response Table
RouteImmediate ActionMedical Context
Skin Contact Wash >15 mins with soap/water.[1][2][3][4] Do not scrub.Lipophilic compounds require prolonged flushing to remove from skin pores. Scrubbing drives chemical deeper.
Eye Contact Flush >15 mins .[1][2][3][4] Lift eyelids.Essential to prevent corneal clouding common with halogenated irritants.
Inhalation Evacuate to fresh air .Monitor for delayed pulmonary edema (fluid in lungs), which can occur 4-8 hours post-exposure.
Waste Disposal Plan
  • Stream: Halogenated Organic Waste .

  • Segregation: NEVER mix with strong oxidizers or strong bases.

    • Risk:[1][2][5][6][7][8] Mixing with strong bases (like NaOH) can induce hydrolysis, potentially releasing heat and toxic halide salts/vapors.

  • Labeling: Clearly mark as "Contains Fluorine/Bromine/Chlorine Organics."

References
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4'-fluoroacetophenone (Analogous Hazard Data). Retrieved from

  • MilliporeSigma. (2024). Safety Data Sheet: 4'-Bromoacetophenone. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Halogenated Organic Compounds. Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone. National Library of Medicine. Retrieved from

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.